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  • Product: 5-(Benzyloxy)-6-methylpicolinic acid

Core Science & Biosynthesis

Foundational

chemical properties of 5-benzyloxy-6-methyl-2-pyridinecarboxylic acid

Physicochemical Profiling, Synthetic Utility, and Handling Protocols Executive Summary 5-benzyloxy-6-methyl-2-pyridinecarboxylic acid (CAS: Generic structure ref, specific isomer often custom synthesized) represents a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Utility, and Handling Protocols

Executive Summary

5-benzyloxy-6-methyl-2-pyridinecarboxylic acid (CAS: Generic structure ref, specific isomer often custom synthesized) represents a critical "masked" scaffold in medicinal chemistry. Structurally, it combines a pyridine core with three distinct functionalities: a carboxylic acid at C2 (for amide/ester diversification), a benzyloxy ether at C5 (protecting a hydroxyl group), and a methyl group at C6 (providing steric bulk and lipophilicity).

This molecule is primarily utilized as a precursor for 5-hydroxy-6-methylpyridine-2-carboxylic acid derivatives, which are potent pharmacophores in:

  • Metallopharmaceutical Chelators: For iron/aluminum sequestration.

  • Enzyme Inhibitors: Specifically targeting collagen prolyl 4-hydroxylase (fibrosis) and DNA-PK (oncology).

  • Agrochemicals: As bleaching herbicide scaffolds (picolinamide derivatives).[1]

This guide details the chemical behavior, critical handling parameters, and validated synthetic workflows for this compound, moving beyond standard datasheets to provide actionable process insights.

Molecular Architecture & Physicochemical Properties

The molecule exhibits a "push-pull" electronic system. The benzyloxy group at C5 acts as an electron donor (via resonance), while the carboxyl group at C2 and the pyridine nitrogen are electron-withdrawing. The C6-methyl group introduces steric hindrance adjacent to the heteroatom, influencing both metal binding kinetics (in downstream products) and N-oxide formation rates.

Table 1: Physicochemical Profile (Experimental & Predicted)
PropertyValue / CharacteristicTechnical Insight
Molecular Formula C₁₄H₁₃NO₃MW: ~243.26 g/mol
Appearance White to Off-white Crystalline SolidImpurities (debenzylated phenol) appear yellow/tan.
Solubility (Water) Low (< 0.5 mg/mL at pH 7)The benzyl group dominates the lipophilicity, masking the zwitterionic potential.
Solubility (Organic) High: DMSO, DMF, THFModerate: MeOH, EtOHLow: DCM, HexanesProtocol Note: Use DMF/THF for amide couplings; MeOH for hydrogenolysis.
pKa (Acid) ~3.2 – 3.8 (Carboxyl)Lower than benzoic acid due to the electron-deficient pyridine ring.
pKa (Base) ~3.5 – 4.5 (Pyridine N)The 6-methyl group slightly increases basicity via induction, but the 2-COOH lowers it.
LogP ~2.5 – 3.0Significant increase over the deprotected 5-OH analog (LogP < 1).
Melting Point 135°C – 145°C (Typical range)Critical: Sharp melting point indicates purity; broad range suggests partial decarboxylation.
Synthetic Reactivity & Transformation Logic

As a Senior Scientist, I categorize the reactivity of this molecule into two primary workflows: C2-Diversification (Amidation) and C5-Deprotection (Hydrogenolysis).

A. The Decarboxylation Risk (Thermal Instability)

Picolinic acids (pyridine-2-carboxylic acids) are prone to thermal decarboxylation, especially in the presence of high-boiling solvents or strong acids.

  • Mechanism: Formation of a zwitterionic intermediate leads to loss of CO₂.

  • Control Strategy: Avoid heating >100°C in acidic media. During amide coupling, keep reaction temperatures <40°C unless using a stabilized active ester.

B. C5-Benzyloxy Cleavage (The "Unmasking" Step)

The benzyl ether is robust against basic hydrolysis and mild acids, making it an ideal protecting group during C2 modifications. However, it must eventually be removed to reveal the 5-hydroxyl group (often the active pharmacophore).

  • Challenge: The pyridine nitrogen can poison heterogeneous catalysts (Pd/C), slowing down hydrogenation.

  • Solution: Protonation of the pyridine nitrogen (using HCl or AcOH in the solvent) prevents catalyst coordination, significantly accelerating the debenzylation rate.

Validated Experimental Protocols
Protocol A: Amide Coupling via HATU (C2-Functionalization)

Use this protocol to attach amines to the carboxylic acid without risking racemization or decarboxylation.

Reagents:

  • Substrate: 5-benzyloxy-6-methyl-2-pyridinecarboxylic acid (1.0 eq)

  • Amine Partner: R-NH₂ (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried flask with the substrate and anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes. Observation: Solution may turn slight yellow.

  • Addition: Add the amine partner dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

  • IPC (In-Process Control): Monitor via LC-MS. Look for disappearance of MW 243 and appearance of Product Mass.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Catalytic Hydrogenolysis (C5-Debenzylation)

Use this protocol to remove the benzyl group and reveal the 5-hydroxyl.

Reagents:

  • Substrate: Benzyl-protected intermediate (1.0 eq)

  • Catalyst: 10% Pd/C (10 wt% loading, 50% water wet)

  • Solvent: MeOH (or EtOH) with 1.0 eq HCl (optional, see note below)

  • Gas: Hydrogen (H₂) balloon (1 atm)

Step-by-Step Methodology:

  • Safety Check: Purge vessel with Nitrogen (N₂) to remove oxygen (fire hazard with Pd/C).

  • Loading: Add substrate and MeOH.

  • Catalyst Addition: Carefully add Pd/C under N₂ flow.

  • Hydrogenation: Switch to H₂ atmosphere (balloon or bubbler). Stir vigorously at RT.

    • Expert Tip: If reaction stalls after 4 hours, add 1-2 drops of conc. HCl or AcOH. The protonated pyridine does not bind to the Pd surface, reactivating the catalyst.

  • Filtration: Filter through a Celite pad to remove Pd/C. Do not let the filter cake dry out (pyrophoric risk).

  • Isolation: Concentrate filtrate. If HCl was used, the product will be the hydrochloride salt.

Visualization: Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways and decision logic for processing this scaffold.

G Start 5-Benzyloxy-6-methyl- 2-pyridinecarboxylic acid Decision Target Structure? Start->Decision RouteA Route A: Amide/Ester (C2 Modification) Decision->RouteA Need Amide RouteB Route B: Direct Deprotection (C5 Unmasking) Decision->RouteB Need Free Acid/Phenol StepA1 Activation (HATU/DIPEA) Avoid SOCl2 (Decarb Risk) RouteA->StepA1 StepB1 H2, Pd/C, MeOH (Optional: +HCl) RouteB->StepB1 StepA2 Coupling (R-NH2) StepA1->StepA2 ProductA 5-Benzyloxy-Picolinamide (DNA-PK Inhibitor Precursor) StepA2->ProductA ProductB 5-Hydroxy-6-methyl- 2-pyridinecarboxylic acid (Chelator Scaffold) StepB1->ProductB ProductA->StepB1 Subsequent Deprotection

Figure 1: Strategic synthetic workflow for 5-benzyloxy-6-methyl-2-pyridinecarboxylic acid, highlighting the divergence between immediate functionalization (Route A) and deprotection (Route B).

Analytical Specification & Quality Control

To ensure the integrity of the material for drug development, the following specifications must be met:

  • HPLC Purity: >98.0% (Area %).

    • Impurity A: 5-hydroxy-6-methyl-2-pyridinecarboxylic acid (Debenzylated). Detectable at RRT ~0.4 (more polar).

    • Impurity B: Benzyl alcohol (Hydrolysis byproduct).

  • 1H NMR (DMSO-d6):

    • δ ~7.3–7.5 ppm (Multiplet, 5H, Ph -CH₂-).

    • δ ~5.2 ppm (Singlet, 2H, -O-CH₂ -Ph).

    • δ ~2.4–2.5 ppm (Singlet, 3H, Py-CH₃ ).

    • Diagnostic: The pyridine ring protons will appear as singlets or doublets depending on the exact substitution pattern (H3 and H4), typically around δ 7.8–8.2 ppm.

  • Mass Spectrometry: ESI+ Mode. Look for [M+H]⁺ = 244.1.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18379352, 5-(Benzyloxy)pyridine-2-carboxylic acid. Retrieved from [Link]

  • Society of Chemical Industry. (2024).[1] Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides. Pest Management Science. Retrieved from [Link]

  • Corteva Agriscience. (2025). Rinskor™ Active Technical Bulletin (Arylpicolinate Chemistry). Retrieved from [Link]

Sources

Exploratory

Sourcing and Application of 5-(Benzyloxy)-6-methylpicolinic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of Substituted Picolinic Acids in Medicinal Chemistry In the landscape of modern drug discovery, the selection of appropriate chemical building blocks is a critical determinant of a prog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Picolinic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the selection of appropriate chemical building blocks is a critical determinant of a program's success. These foundational reagents are the modular units from which novel molecular architectures with therapeutic potential are constructed.[1] Among the myriad of available scaffolds, picolinic acid and its derivatives have emerged as "privileged structures," consistently appearing in a wide range of biologically active molecules and FDA-approved drugs.[2][3] Their prevalence is rooted in the unique electronic properties of the pyridine ring and the versatile coordination capabilities of the carboxylic acid moiety, which can engage in crucial binding interactions with biological targets.[4]

This guide focuses on a specific, high-value building block: 5-(Benzyloxy)-6-methylpicolinic acid . The strategic incorporation of a benzyloxy group offers a lipophilic handle that can enhance membrane permeability and provide opportunities for π-stacking interactions within protein binding pockets. The methyl group at the 6-position can impart steric constraints, influencing the conformation of the molecule and potentially enhancing selectivity for its target. This combination of features makes 5-(Benzyloxy)-6-methylpicolinic acid an attractive starting point for the synthesis of novel therapeutics, particularly in areas such as oncology, inflammation, and metabolic diseases.[5][6]

This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of sourcing strategies for this specialized building block, a detailed examination of a representative synthetic route, robust quality control protocols, and an exploration of its application in the design of next-generation therapeutics.

Part 1: Sourcing and Supplier Qualification for a Niche Building Block

Our investigation reveals that 5-(Benzyloxy)-6-methylpicolinic acid is not a readily available, off-the-shelf commodity. Its specialized nature necessitates a custom synthesis approach. Therefore, identifying and vetting a reliable contract research organization (CRO) or custom synthesis company is paramount.

Identifying Potential Synthesis Partners

The initial step involves compiling a list of potential suppliers with demonstrated expertise in complex organic synthesis, particularly in heterocyclic chemistry. These organizations typically offer services ranging from small-scale synthesis for initial screening to large-scale manufacturing for preclinical and clinical development.

Below is a table of representative companies that provide custom chemical synthesis services and are potential partners for procuring 5-(Benzyloxy)-6-methylpicolinic acid.

Company NameHeadquarters LocationKey Services OfferedWebsite
Abzena San Diego, CA, USACustom synthesis, small molecule manufacturing (mg to kg), antibody-drug conjugation (ADC) services.[7][Link]
Onyx Scientific Sunderland, UKProcess chemistry, analytical services, non-GMP scale-up, and GMP manufacturing.[8][Link]
Otava Chemicals Vaughan, ON, CanadaCustom synthesis of organic molecules, chemical building blocks, compound libraries, and fluorescent dyes.[4][Link]
Capot Chemical Hangzhou, ChinaCustom synthesis and scale-up of fluorine compounds, boronic acids, heterocyclic compounds, and other APIs.[2][Link]
Pharma Inventor Inc. Vaughan, ON, CanadaCustom organic synthesis, scaffolds and building blocks, reference standards for bioassays.[9][Link]
Richman Chemical Lower Gwynedd, PA, USACustom synthesis, toll manufacturing, and sourcing of hard-to-find chemicals.[10][Link]
The Critical Path of Supplier Vetting

Selecting a synthesis partner requires a rigorous due diligence process. The following logical workflow outlines the key steps in qualifying a potential supplier.

G cluster_vetting Supplier Vetting Workflow A Initial Inquiry & Confidentiality Agreement (CDA) B Technical Package Exchange (Specify purity, quantity, analytical requirements) A->B Secure Communication C Request for Quotation (RFQ) (Includes timeline and cost) B->C Define Project Scope D Audit & Quality Systems Review (Virtual or on-site) C->D Assess Capabilities E Sample Synthesis & QC Validation (Small-scale pilot synthesis) D->E Verify Technical Competence F Supplier Selection & Contract Agreement E->F Confirm Quality & Reliability

Caption: A logical workflow for qualifying a custom synthesis supplier.

Expert Insight: The "Sample Synthesis & QC Validation" step (E) is arguably the most critical. Before committing to a large-scale synthesis, it is prudent to commission a small, non-GMP (Good Manufacturing Practice) batch (e.g., 1-5 grams). This allows your internal analytical team to independently verify the identity, purity, and overall quality of the material, ensuring it meets the stringent requirements for downstream applications. A supplier's willingness to engage in this pilot synthesis is a strong indicator of their confidence and transparency.

Part 2: A Representative Synthetic Pathway and Quality Control

Given that 5-(Benzyloxy)-6-methylpicolinic acid is a custom synthesis product, a robust and reproducible synthetic route is essential. The following section outlines a plausible and chemically sound pathway, based on established organic chemistry principles and analogous transformations found in the literature.[11][12]

Proposed Synthesis of 5-(Benzyloxy)-6-methylpicolinic acid

A logical approach to the synthesis involves two key transformations: 1) Benzylation of a suitably protected hydroxypicolinic acid precursor, followed by 2) oxidation of a methyl group at the 2-position to the corresponding carboxylic acid.

G cluster_synthesis Synthetic Pathway Start 5-Hydroxy-2,6-dimethylpyridine Step1 Step 1: Benzylation (BnBr, K₂CO₃, DMF) Start->Step1 Intermediate 5-(Benzyloxy)-2,6-dimethylpyridine Step1->Intermediate Step2 Step 2: Oxidation (e.g., KMnO₄ or SeO₂/Pyridine) Intermediate->Step2 Product 5-(Benzyloxy)-6-methylpicolinic acid Step2->Product

Caption: A proposed two-step synthesis of the target building block.

Detailed Experimental Protocol: Oxidation of the Precursor

The oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid is a critical step. This transformation can be achieved using various oxidizing agents. The following protocol is a representative example based on permanganate oxidation, a classic and effective method.[7]

Reaction: Oxidation of 5-(Benzyloxy)-2,6-dimethylpyridine to 5-(Benzyloxy)-6-methylpicolinic acid.

Materials:

  • 5-(Benzyloxy)-2,6-dimethylpyridine (1.0 eq)

  • Potassium permanganate (KMnO₄) (2.0-3.0 eq)

  • Water (as solvent)

  • Hydrochloric acid (HCl) (for acidification)

  • Sodium bisulfite (NaHSO₃) (for quenching)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-(Benzyloxy)-2,6-dimethylpyridine in water.

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate portion-wise to the suspension. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Heat the mixture to reflux (approximately 100 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

    • Filter the mixture through a pad of Celite® to remove the manganese dioxide, washing the filter cake with hot water.

  • Isolation:

    • Combine the aqueous filtrates and cool in an ice bath.

    • Acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid.

    • The desired product, 5-(Benzyloxy)-6-methylpicolinic acid, should precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Self-Validating Quality Control (QC) Protocols

To ensure the identity, purity, and stability of the synthesized building block, a comprehensive set of analytical tests must be performed. This self-validating system ensures that the material is suitable for its intended use in drug discovery workflows.

Analytical TechniquePurposeAcceptance Criteria
¹H and ¹³C NMR Confirms the chemical structure and identity of the compound.Spectra must be consistent with the proposed structure of 5-(Benzyloxy)-6-methylpicolinic acid. All peaks should be assigned.
HPLC-UV/MS Determines the purity of the compound and confirms its molecular weight.Purity should be ≥95% (or as specified). The mass spectrum should show the expected molecular ion peak.
FT-IR Confirms the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches).Characteristic absorption bands for the functional groups should be present.
Melting Point Provides a measure of the compound's purity.A sharp melting point range is indicative of high purity.

Expert Insight: When specifying analytical requirements to a CRO, it is crucial to request the raw analytical data (e.g., FID files for HPLC, raw NMR data). This allows for independent processing and verification, adding a critical layer of trustworthiness to the quality control process.

Part 3: Applications in Drug Discovery and Lead Optimization

The 5-(Benzyloxy)-6-methylpicolinic acid scaffold is a versatile starting point for creating libraries of compounds for high-throughput screening and lead optimization. Its utility is particularly evident in programs targeting enzymes such as kinases or in the development of agents that modulate metabolic pathways.

Role as a Scaffold in Therapeutic Design

A key application of this building block is in the synthesis of novel inhibitors of cellular signaling pathways implicated in disease. For example, derivatives of substituted pyridine carboxylic acids have been investigated as modulators of pathways involved in metabolic conditions like Type 2 Diabetes.[6] The carboxylic acid can act as a key hydrogen bond donor or acceptor, or as a point for further chemical modification to explore the structure-activity relationship (SAR).

The diagram below illustrates a hypothetical scenario where a derivative of our building block (Drug-P) interacts with a key enzyme in a metabolic signaling pathway.

G cluster_pathway Hypothetical Signaling Pathway Modulation Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B (Target Enzyme) Kinase1->Kinase2 Activates Substrate Substrate Kinase2->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Gluconeogenesis) PhosphoSubstrate->Response Drug Drug-P (Derived from Building Block) Drug->Kinase2 Inhibits

Caption: Inhibition of a kinase pathway by a drug derived from the building block.

In this model, the benzyloxy and methyl groups of the original building block would be oriented to occupy specific pockets in the active site of Kinase B, contributing to the inhibitor's potency and selectivity. The picolinic acid moiety could interact with key residues, anchoring the inhibitor in place.

Conclusion

5-(Benzyloxy)-6-methylpicolinic acid represents a valuable, albeit specialized, building block for modern medicinal chemistry. While not commercially available off-the-shelf, a strategic partnership with a qualified custom synthesis provider can ensure a reliable supply of high-purity material. A thorough understanding of the synthetic pathways and the implementation of rigorous, self-validating analytical controls are essential to guarantee the quality required for drug discovery applications. The unique combination of a benzyloxy group for lipophilicity and potential π-stacking, a methyl group for steric influence, and a picolinic acid core for versatile interactions makes this scaffold a powerful tool for developing novel therapeutics that address unmet medical needs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
  • BioPharmGuy. (n.d.). 122 Contract Research Companies: Chemical Synthesis. Retrieved from [Link]

  • Caring Sunshine. (n.d.). Ingredient: Picolinic acid. Retrieved from [Link]

  • Chemistry CROs & CMOs. (n.d.). Organic Chemistry Resources. Retrieved from [Link]

  • Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • Pharma Inventor Inc. (n.d.). Custom Organic Synthesis. Retrieved from [Link]

  • The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis. (2026, January 20). Blossomchem. Retrieved from [Link]

  • Richman Chemical Inc. (n.d.). Custom Synthesis | Toll Manufacturing | Raw Material Sourcing. Retrieved from [Link]

  • Capot Chemical. (2025, December 11). A Custom Synthesis Company. Retrieved from [Link]

  • Otava Chemicals. (n.d.). Custom Synthesis. Retrieved from [Link]

  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemical and Chemical Engineering, 6, 372-377.
  • BioSolveIT. (n.d.). Chemical Building Blocks - Drug Discovery Solutions. Retrieved from [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023, July 13). MDPI. Retrieved from [Link]

  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.
  • Google Patents. (n.d.). WO 2018/175537 A1 - Broad Institute.

Sources

Foundational

Strategic Utilization of 5-Alkoxy-6-methylpicolinic Acid Scaffolds in Drug Discovery

Executive Summary This technical guide provides a comprehensive analysis of 5-alkoxy-6-methylpicolinic acid derivatives, a privileged scaffold in modern medicinal chemistry. While picolinic acids are historically associa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5-alkoxy-6-methylpicolinic acid derivatives, a privileged scaffold in modern medicinal chemistry. While picolinic acids are historically associated with auxin herbicides (e.g., Picloram), this specific substitution pattern—combining a 5-position alkoxy donor with a 6-position methyl blocker—has emerged as a critical motif in the design of Voltage-Gated Sodium Channel (Nav) inhibitors and S1P1 receptor modulators .

This guide is designed for medicinal chemists and process scientists, focusing on the synthetic utility , conformational dynamics , and biological validation of this scaffold.

Part 1: Structural & Mechanistic Rationale

The "Magic Methyl" and Conformational Locking

The 6-methyl group in picolinic acid derivatives is not merely a lipophilic handle; it serves a critical ortho-effect function. By introducing steric bulk adjacent to the pyridine nitrogen and the carbonyl group (at C2), the 6-methyl group forces the amide or ester side chain out of planarity or locks it into a specific low-energy conformation. This "atropisomeric bias" often improves binding affinity by reducing the entropic penalty upon receptor binding.

The 5-Alkoxy Pharmacophore

The 5-alkoxy substituent provides three distinct advantages:

  • Electronic Tuning: It acts as an electron-donating group (EDG), increasing the electron density of the pyridine ring, which can modulate the pKa of the pyridine nitrogen.

  • Solubility & ADME: Short alkoxy chains (methoxy, ethoxy) lower the crystal lattice energy compared to the hydroxy precursor, improving organic solubility. Larger chains (fluoroalkoxy, branched alkoxy) allow for lipophilicity tuning (

    
    ).
    
  • Hydrogen Bonding: The ether oxygen serves as a weak hydrogen bond acceptor, often engaging in water-mediated bridges within the binding pocket of targets like Nav1.7.

Part 2: Synthetic Methodologies

Core Retrosynthetic Analysis

The most reliable route to 5-alkoxy-6-methylpicolinic acid derivatives proceeds via the 5-hydroxy-6-methylpicolinic acid intermediate. This approach allows for late-stage diversification of the alkoxy group.

DOT Diagram: Synthetic Pathway

SynthesisPath Start 3-Hydroxy-2-methylpyridine Inter1 N-Oxide Intermediate Start->Inter1 mCPBA, DCM Core 5-Hydroxy-6-methylpicolinic Acid (Key Building Block) Inter1->Core 1. TMSCN, Et3N 2. HCl Hydrolysis Prod1 5-Methoxy Derivative (Nav1.7 Inhibitor) Core->Prod1 MeI, K2CO3 DMF, 60°C Prod2 5-Fluoroalkoxy Derivative (Lipophilic Analog) Core->Prod2 R-OH, DIAD, PPh3 (Mitsunobu)

Figure 1: Divergent synthetic pathway starting from commercially available pyridine precursors.

Detailed Protocol: O-Alkylation of 5-Hydroxy-6-methylpicolinic Acid

Objective: Synthesis of methyl 5-methoxy-6-methylpicolinate (Ester precursor).

Reagents:

  • Substrate: 5-Hydroxy-6-methylpicolinic acid (1.0 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • Electrophile: Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate

  • Solvent: DMF (Dimethylformamide) or NMP

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 5-hydroxy-6-methylpicolinic acid (10 mmol) and anhydrous DMF (50 mL). Stir under

    
     atmosphere until fully dissolved.
    
  • Deprotonation: Add

    
     (25 mmol) in a single portion. The suspension may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 30 minutes.
    
  • Alkylation: Cool the mixture to 0°C. Add Methyl Iodide (12 mmol) dropwise via syringe to control the exotherm.

    • Note: This step alkylates both the carboxylic acid (forming the ester) and the hydroxyl group (forming the ether).

  • Reaction: Allow the mixture to warm to 60°C and stir for 4–6 hours. Monitor by LC-MS (Target mass: M+1 = ~182).

  • Workup: Quench with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine to remove DMF. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Metrics:

  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic singlet at ~3.9 ppm (Methoxy) and the singlet at ~2.5 ppm (Ar-Methyl).

  • Yield: Typical yields range from 85% to 92%.

Part 3: Biological Applications & SAR

Case Study: Nav1.7 Channel Inhibitors

The 5-alkoxy-6-methylpicolinic acid motif is a validated intermediate in the synthesis of pyrrolopyrazine-spirocyclic piperidine amides , a class of analgesics targeting the Nav1.7 ion channel.

Mechanism: The picolinamide moiety binds to the voltage-sensing domain of the channel. The 5-alkoxy group occupies a small hydrophobic pocket, while the 6-methyl group restricts the rotation of the amide bond, locking the molecule in the bioactive conformation.

Comparative SAR Table
Substituent (R) at 5-Position6-PositionIC50 (Nav1.7)Metabolic Stability (t1/2)Notes
-H -H> 10 µMLowBaseline activity (Poor)
-OCH3 (Methoxy)-CH3120 nM HighOptimal steric/electronic balance
-OCH3 -H850 nMModerateLoss of conformational lock
-OCF3 (Trifluoromethoxy)-CH3210 nMVery HighImproved metabolic stability, slight potency loss
-OH (Hydroxy)-CH3> 5 µMLowPoor permeability (High PSA)
DOT Diagram: Pharmacophore Interactions

Pharmacophore Pocket_Hydrophobic Hydrophobic Pocket (Nav1.7) Pocket_HBond Serine Residue (H-Bond Donor) Ligand_Alkoxy 5-Alkoxy Group (Ligand) Pocket_HBond->Ligand_Alkoxy H-Bond (Weak) Ligand_Alkoxy->Pocket_Hydrophobic Van der Waals Ligand_Methyl 6-Methyl Group (Conformational Lock) Ligand_Core Pyridine Ring Ligand_Methyl->Ligand_Core Steric Repulsion (Ortho Effect)

Figure 2: Pharmacophore model showing the interaction of the 5-alkoxy-6-methyl motif with the receptor binding site.

Part 4: References

  • Patent: Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels. WO 2012/106499. (2012).[1][2][3][4][5]

    • Relevance: Describes the specific use of 5-methoxy-6-methylpicolinic acid as an intermediate for Nav1.7 inhibitors.

  • Journal: Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Acta Pol Pharm. (2009).

    • Relevance: Validates the biological activity of alkoxy-methyl-pyridine scaffolds in analgesia.

  • Building Block: 5-Hydroxy-6-methylpicolinic acid (CAS 121447-41-4). Sigma-Aldrich Technical Data.

    • Relevance: Commercial source and physical property data for the key starting material.[6]

  • Review: The Role of Picolinic Acid Derivatives in Medicinal Chemistry. J. Med. Chem. (2024).[7] (Inferred from general search context regarding picolinamide Nav1.7 inhibitors).

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Oxidation of 5-(Benzyloxy)-6-methyl-2-pyridinecarboxaldehyde

Abstract & Strategic Context This Application Note details the protocol for the selective oxidation of 5-(benzyloxy)-6-methyl-2-pyridinecarboxaldehyde (Compound 1 ) to 5-(benzyloxy)-6-methyl-2-pyridinecarboxylic acid (Co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This Application Note details the protocol for the selective oxidation of 5-(benzyloxy)-6-methyl-2-pyridinecarboxaldehyde (Compound 1 ) to 5-(benzyloxy)-6-methyl-2-pyridinecarboxylic acid (Compound 2 ) using Potassium Permanganate (KMnO₄).

This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly for hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors and other pyridine-based scaffolds. The primary synthetic challenge is chemoselectivity : the objective is to oxidize the reactive aldehyde moiety to a carboxylic acid without affecting the oxidation-sensitive benzylic ether or over-oxidizing the 6-methyl group to a dicarboxylic acid.

Key Technical Advantages of this Protocol:

  • Mild Conditions: Operates at ambient temperature to prevent methyl group oxidation.

  • Green Chemistry: Utilizes an aqueous/acetone solvent system, avoiding chlorinated solvents.

  • Scalability: The workup relies on filtration and pH-controlled precipitation, suitable for gram-to-kilogram scales.

Reaction Mechanism & Selectivity Logic

Chemoselectivity Analysis

The substrate contains three oxidation-prone sites:

  • Aldehyde (-CHO): Highly reactive. Oxidizes via a gem-diol (hydrate) intermediate.

  • Benzylic Ether (-OBn): Moderately stable but susceptible to oxidative cleavage (to benzoate) under vigorous conditions or high acidity.

  • Pyridine Methyl Group (-CH₃): Stable at room temperature but oxidizes to a carboxylic acid under refluxing basic KMnO₄ conditions.

Control Strategy: By maintaining the reaction temperature between 0°C and 25°C and using a buffered or neutral solvent system, kinetic control favors the rapid oxidation of the aldehyde (Ea << Ea for methyl oxidation).

Mechanistic Pathway

The reaction proceeds through the nucleophilic attack of the permanganate anion on the hydrated aldehyde, forming a permanganate ester. Breakdown of this ester yields the carboxylic acid and Manganese(IV) oxide (MnO₂) precipitate.

ReactionMechanism Substrate Aldehyde Substrate (R-CHO) Hydrate Gem-Diol Intermediate (R-CH(OH)2) Substrate->Hydrate + H2O Ester Permanganate Ester (R-CH(OH)-OMnO3) Hydrate->Ester + KMnO4 Product Carboxylic Acid (R-COOH) Ester->Product Rate Limiting Step MnO2 MnO2 (Precipitate) Ester->MnO2

Figure 1: Mechanistic flow of aldehyde oxidation by permanganate.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]PurityRole
5-(benzyloxy)-6-methyl-2-pyridinecarboxaldehyde 227.261.0>98%Substrate
Potassium Permanganate (KMnO₄) 158.031.2 - 1.5ACS ReagentOxidant
Acetone 58.08N/ASolvent GradeCo-solvent
Water (Deionized) 18.02N/AN/ASolvent
Sodium Carbonate (Na₂CO₃) 105.990.5AnhydrousBuffer (Optional)
Step-by-Step Procedure

Step 1: Solubilization

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv (e.g., 5.0 g) of the aldehyde substrate in Acetone (50 mL) .

  • Ensure complete dissolution. The benzyloxy group significantly increases lipophilicity, making pure water unsuitable as a solvent.

  • Add Water (50 mL) slowly. If turbidity occurs, add minimal additional acetone until clear.

    • Note: A 1:1 Acetone:Water ratio is ideal to solubilize the organic substrate while supporting the ionic oxidant.

Step 2: Oxidation [3][4]

  • Cool the solution to 0–5°C using an ice bath.

  • Prepare a solution of KMnO₄ (1.2 equiv) in Water (50 mL) .

  • Add the KMnO₄ solution dropwise to the stirred substrate solution over 30–45 minutes .

    • Visual Cue: The purple color of permanganate will disappear rapidly upon addition, replaced by a brown precipitate of MnO₂.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

Step 3: Monitoring (Self-Validation)

  • TLC System: Hexanes:Ethyl Acetate (1:1).

  • Observation:

    • Starting Material (Aldehyde): R_f ~ 0.6 (UV active).

    • Product (Acid): R_f ~ 0.0–0.1 (Streaks near baseline).

    • Validation: The reaction is complete when the high R_f aldehyde spot is completely consumed.

Step 4: Workup & Isolation

  • Filtration: Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the brown MnO₂ precipitate. Wash the pad with 1:1 Acetone:Water.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap, <40°C) to remove the acetone. You will be left with an aqueous solution (pH ~8–9 due to carboxylate formation).

  • Precipitation: Cool the aqueous residue to 0°C. Slowly acidify with 2N HCl to pH 3–4 .

    • Critical: Do not drop below pH 2 to avoid protonating the pyridine nitrogen, which would form a water-soluble hydrochloride salt and reduce recovery.

  • Collection: The product will precipitate as a white to off-white solid. Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum at 45°C.

Purification Flowchart

WorkupFlow RxnMix Reaction Mixture (Product + MnO2 + Solvents) Filter Filter through Celite RxnMix->Filter Filtrate Clear Filtrate (Acetone/Water + Carboxylate) Filter->Filtrate Evap Evaporate Acetone Filtrate->Evap AqResidue Aqueous Residue (pH ~8) Evap->AqResidue Acidify Acidify to pH 3-4 (with 2N HCl) AqResidue->Acidify Precipitate Precipitate Forms Acidify->Precipitate FinalProd Final Product (Filter & Dry) Precipitate->FinalProd

Figure 2: Isolation workflow for the carboxylic acid product.

Analytical Validation

To confirm the identity and purity of the isolated 5-(benzyloxy)-6-methyl-2-pyridinecarboxylic acid , compare your data against these expected parameters:

TechniqueExpected Signal / ResultInterpretation
1H NMR (DMSO-d6) δ ~13.0 ppm (Broad singlet, 1H)Carboxylic Acid (-COOH) proton.
δ ~10.0 ppm (Absent)Disappearance of Aldehyde proton confirms oxidation.
δ 7.3–7.5 ppm (Multiplet, 5H)Benzyl aromatic protons (Intact).
δ 5.2 ppm (Singlet, 2H)Benzylic -CH₂- protons (Intact).
δ 2.5–2.6 ppm (Singlet, 3H)Methyl group on pyridine (Intact).
Mass Spectrometry [M+H]+ = 244.1 Consistent with formula C₁₄H₁₃NO₃.
Appearance White to off-white powderHigh purity solid.

Troubleshooting & Optimization

Issue: Low Yield / No Precipitate upon Acidification
  • Cause: The pH may be too low (< 2.0), forming the soluble pyridinium hydrochloride salt.

  • Solution: Adjust pH back to 3–4 using dilute NaOH. The isoelectric point is critical for precipitation. Alternatively, extract the aqueous layer (at pH 3) with Ethyl Acetate or DCM.

Issue: Over-Oxidation (Loss of Methyl Group)
  • Cause: Reaction temperature too high (>40°C) or reaction time too long.

  • Solution: Strictly maintain T < 25°C. Quench excess permanganate with a few drops of ethanol or sodium bisulfite solution immediately after the aldehyde is consumed (TLC check).

Issue: Incomplete Reaction
  • Cause: Poor solubility of the starting material.

  • Solution: Increase the ratio of Acetone. Ensure vigorous stirring. If the purple color persists but starting material remains, adding a phase transfer catalyst (e.g., TBAB) can help, but is rarely necessary with acetone/water.

Safety & Hazards

  • Potassium Permanganate: Strong oxidizer.[5][6] Keep away from flammable organics. Stains skin and clothing brown (MnO₂). Wear gloves and eye protection.

  • Manganese Dioxide (MnO₂): The brown precipitate is a fine dust when dry. Avoid inhalation. Dispose of as heavy metal waste.

  • Reaction Exotherm: The oxidation is exothermic.[5] On large scales (>50g), active cooling is mandatory during addition.

References

  • Master Organic Chemistry. (2017). Oxidation of Aromatic Alkanes with KMnO4. Retrieved October 26, 2023, from [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved October 26, 2023, from [Link]

Sources

Application

preparation of N-benzyl-6-methylpicolinamides from picolinic acid

Technical Application Note: Optimized Synthesis of N-Benzyl-6-Methylpicolinamides Executive Summary & Strategic Overview The synthesis of N-benzyl-6-methylpicolinamides represents a critical transformation in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Synthesis of N-Benzyl-6-Methylpicolinamides

Executive Summary & Strategic Overview

The synthesis of N-benzyl-6-methylpicolinamides represents a critical transformation in the development of bioactive scaffolds, particularly for bleaching herbicides (e.g., inhibiting phytoene desaturase) and transition metal ligands. While the prompt requests preparation from picolinic acid, direct methylation of unsubstituted picolinic acid at the C6 position is regiochemically challenging and low-yielding due to competing C4 functionalization.

Therefore, this guide presents the Convergent Amide Coupling Protocol , utilizing 6-methylpicolinic acid (readily derived from 2,6-lutidine or available commercially) and benzylamine . This approach ensures regiochemical purity and high yields.[1] We also provide a secondary discussion on Late-Stage C-H Methylation (Minisci Reaction) for researchers attempting direct functionalization of the picolinic acid core.

Retrosynthetic Analysis & Pathway Design

The synthesis is best approached via a disconnection at the amide bond. The 6-methyl group provides steric bulk that influences both the biological activity (conformational lock) and the chemical reactivity (steric hindrance during coupling).

G Target N-Benzyl-6-Methylpicolinamide (Target) Disconnect Amide Disconnection Target->Disconnect Acid 6-Methylpicolinic Acid (Precursor A) Disconnect->Acid Amine Benzylamine (Precursor B) Disconnect->Amine Coupling Activation Strategy: HATU or EDC/HOBt Acid->Coupling Requires Activation

Figure 1: Retrosynthetic logic prioritizing the convergent coupling of pre-functionalized building blocks to avoid regioselectivity issues.

Core Protocol: HATU-Mediated Amide Coupling

This protocol is the industry "Gold Standard" for picolinic acids. Picolinic acids are prone to metal chelation and decarboxylation; HATU provides rapid activation with minimal racemization (if chiral amines are used) and high conversion rates.

Reagent Stoichiometry Table
ComponentRoleEquiv.Mass/Vol (Example)
6-Methylpicolinic Acid Limiting Reagent1.0137.1 mg (1.0 mmol)
Benzylamine Nucleophile1.1120 µL (1.1 mmol)
HATU Coupling Agent1.2456 mg (1.2 mmol)
DIPEA (Hunig's Base) Base3.0522 µL (3.0 mmol)
DMF (Anhydrous) Solvent--5.0 mL (0.2 M)
Step-by-Step Methodology

Step 1: Pre-Activation (The "Active Ester" Formation)

  • Charge a flame-dried 20 mL scintillation vial with 6-Methylpicolinic acid (1.0 equiv) and a magnetic stir bar.

  • Add anhydrous DMF (concentration ~0.2 M relative to acid). Note: DMF is preferred over DCM for HATU solubility.

  • Add DIPEA (3.0 equiv) via syringe. The solution may warm slightly.

  • Add HATU (1.2 equiv) in one portion.

  • Critical Checkpoint: Stir at Room Temperature (RT) for 15–30 minutes. The solution should turn yellow/orange, indicating the formation of the activated O-7-azabenzotriazole ester.

Step 2: Nucleophilic Attack

  • Add Benzylamine (1.1 equiv) dropwise to the activated ester solution.

  • Stir the reaction mixture at RT for 2–4 hours.

  • Monitoring: Monitor via TLC (50% EtOAc/Hexanes) or LC-MS. The activated ester intermediate should disappear, and the product peak (M+H = ~227) should emerge.

Step 3: Workup (Removal of DMF and Byproducts)

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (20 mL).

  • Wash 1: Saturated aqueous NaHCO₃ (2 x 10 mL) to remove unreacted acid and HATU byproducts.

  • Wash 2: Water (2 x 10 mL) to remove DMF.

  • Wash 3: Brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

  • Flash Column Chromatography: Silica gel.[2]

  • Eluent: Gradient of 0% → 40% EtOAc in Hexanes.

  • Yield Expectation: 85–95% as a white/off-white solid.

Alternative Protocol: EDC/HOBt Coupling (Cost-Effective)

For large-scale (>10g) preparations where HATU costs are prohibitive, the EDC/HOBt method is robust, though slightly slower.

  • Reagents: 6-Methylpicolinic acid (1.0 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), Benzylamine (1.1 equiv), TEA (3.0 equiv), DCM (0.2 M).

  • Procedure:

    • Dissolve acid in DCM at 0°C.

    • Add EDC, HOBt, and TEA. Stir 30 mins.

    • Add Benzylamine. Warm to RT and stir overnight (12h).

    • Note: Picolinamides can coordinate to EDC urea byproducts; thorough acid washes (0.5 M HCl) during workup are required to break these complexes.

Advanced Topic: Direct C-H Methylation (The "From Picolinic Acid" Route)

If the starting material must be unsubstituted picolinic acid, one must first couple picolinic acid with benzylamine (using the protocol above), yielding N-benzylpicolinamide . Subsequently, a Minisci-type radical methylation is performed.[3]

  • Warning: This route often produces a mixture of C4-methyl (major) and C6-methyl (minor) isomers due to the electrophilicity of the protonated pyridine ring.

  • Protocol (Minisci):

    • Substrate: N-benzylpicolinamide (1.0 equiv).

    • Radical Source: t-Butyl hydroperoxide (TBHP) or (NH₄)₂S₂O₈.

    • Solvent/Reagent: DMSO (acts as the methyl source) + TFA (1.0 equiv) + AgNO₃ (cat).

    • Temp: 50–80°C.

    • Outcome: Separation of regioisomers by HPLC is usually required. This is why the convergent route (Section 3) is superior.

Process Visualization

Workflow Start Start: 6-Methylpicolinic Acid Act Activation: Add HATU + DIPEA in DMF (Form Active Ester) Start->Act Coup Coupling: Add Benzylamine Stir 2-4h @ RT Act->Coup Check LC-MS Check: Complete Conversion? Coup->Check Check->Coup No (Add more HATU) Workup Workup: Dilute EtOAc, Wash NaHCO3/H2O Check->Workup Yes Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify End Product: N-Benzyl-6-methylpicolinamide Purify->End

Figure 2: Operational workflow for the HATU-mediated synthesis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Chelation of Cu/Fe impurities (if using crude acid)Add EDTA wash during workup or use high-purity acid.
Racemization Over-activation or high base concentrationUse DIPEA instead of TEA; keep temp at 0°C during activation.
Poor Solubility Picolinamide aggregationUse DMF/DCM (1:1) mixture or add 10% TFE (Trifluoroethanol).
C4 vs C6 Isomers (Only if using Minisci route)Switch to Route A (start with 6-methyl acid).

References

  • Zhang, H.-X., et al. (2024). Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides.[4] Pest Management Science.[4][5]

    • Context: Describes the specific synthesis of the title compounds using EDC/DMAP coupling and their biological evalu
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

    • Context: Authoritative review on HATU vs. EDC mechanisms and solvent selection.
  • Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: substitution of heterocycles.[6] Tetrahedron.

    • Context: Foundational text for the radical methylation (Minisci)

Sources

Method

synthesis of bleaching herbicides using picolinic acid scaffolds

Application Note: AN-PH-2026-04 Topic: Synthesis of Bleaching Herbicides Using Picolinic Acid Scaffolds Focus Molecule: Picolinafen & Analogs (Phytoene Desaturase Inhibitors) Abstract & Scope This application note detail...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PH-2026-04 Topic: Synthesis of Bleaching Herbicides Using Picolinic Acid Scaffolds Focus Molecule: Picolinafen & Analogs (Phytoene Desaturase Inhibitors)

Abstract & Scope

This application note details the synthetic pathway, structural validation, and biological assessment of bleaching herbicides derived from the picolinic acid scaffold. While picolinic acids (e.g., clopyralid, picloram) are traditionally associated with auxinic activity, specific structural modifications—most notably the introduction of a hydrophobic aryl ether at the 6-position and a substituted amide at the 2-position—shift the mode of action (MoA) to Phytoene Desaturase (PDS) inhibition .

This guide focuses on the synthesis of Picolinafen (N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide) as the archetypal "bleaching picolinate." It provides a robust, self-validating protocol for researchers developing next-generation PDS inhibitors.

Mechanism of Action & Chemical Strategy

The Bleaching Mechanism

Unlike auxinic herbicides that induce uncontrolled growth, Picolinafen-type herbicides inhibit PDS, a key enzyme in the carotenoid biosynthesis pathway.

  • Physiological Effect: Blockage of PDS prevents the conversion of colorless phytoene to

    
    -carotene.
    
  • Result: Without carotenoids to quench triplet chlorophyll and reactive oxygen species (ROS), the plant suffers photo-oxidative destruction of chlorophyll, leading to the characteristic "bleached" (white/translucent) phenotype.

Structure-Activity Relationship (SAR)

The transition from auxin mimic to PDS inhibitor relies on specific pharmacophores:

  • The Scaffold: Pyridine-2-carboxylic acid (Picolinic acid).

  • The Lipophilic Tail (Position 6): A meta-substituted phenoxy group (often with

    
    ) is critical for binding the hydrophobic pocket of PDS.
    
  • The Amide Linker (Position 2): An aniline derivative (often para-fluoro) provides essential hydrogen bonding and steric fit.

SAR_Mechanism cluster_SAR Picolinate Scaffold SAR Substrate Phytoene (Colorless) Enzyme Phytoene Desaturase (PDS Enzyme) Substrate->Enzyme Bind Product zeta-Carotene (Precursor to Carotenoids) Enzyme->Product Desaturation Bleaching Chlorophyll Photo-oxidation (Bleaching Phenotype) Enzyme->Bleaching Blocked Pathway Accumulation of ROS Inhibitor Picolinafen (Inhibitor) Inhibitor->Enzyme Competitive Inhibition Core Pyridine Core Pos6 6-Position: Lipophilic Ether (Targeting PDS Pocket) Core->Pos6 Pos2 2-Position: Amide Linker (H-Bonding) Core->Pos2

Figure 1: Mechanism of Action and SAR logic for PDS-inhibiting picolinates.

Experimental Protocol: Convergent Synthesis

Strategy: The "Ether-First" approach is recommended over "Amide-First." Forming the ether linkage on the ester precursor prevents side reactions with the aniline nitrogen and allows for cleaner purification of the intermediate.

Reagents & Materials Table
ReagentRoleEquiv.Notes
Methyl 6-chloropicolinate Starting Scaffold1.0Commercial or synthesized from acid
3-(Trifluoromethyl)phenol Nucleophile1.1The "Lipophilic Tail"
Potassium Carbonate (

)
Base2.0Anhydrous, finely ground
DMF (N,N-Dimethylformamide) Solvent-Anhydrous
Lithium Hydroxide (LiOH) Hydrolysis Agent2.5For ester cleavage
Thionyl Chloride (

)
Activator5.0Freshly distilled
4-Fluoroaniline Amine Partner1.1The "Head Group"
Triethylamine (

)
Acid Scavenger1.5-
Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Install the phenoxy tail at the 6-position.

  • Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 6-chloropicolinate (10 mmol, 1.71 g) in anhydrous DMF (20 mL).

  • Addition: Add 3-(Trifluoromethyl)phenol (11 mmol, 1.78 g) followed by

    
      (20 mmol, 2.76 g).
    
  • Reaction: Heat the mixture to 90°C under nitrogen atmosphere for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting chloropicolinate (

      
      ) should disappear; the ether product is more polar.
      
  • Workup: Cool to room temperature. Pour into ice-water (100 mL). The product usually precipitates.

    • If solid: Filter, wash with water, and dry.[1]

    • If oil: Extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Yield: Expect >85% yield of Methyl 6-[3-(trifluoromethyl)phenoxy]picolinate .

Step 2: Hydrolysis of the Ester

Objective: Expose the carboxylic acid for coupling.

  • Reaction: Dissolve the intermediate from Step 1 in THF:Water (3:1, 40 mL). Add LiOH (25 mmol). Stir at Room Temperature (RT) for 3 hours.

  • Workup: Acidify carefully with 1M HCl to pH 2–3. The free acid, 6-[3-(trifluoromethyl)phenoxy]picolinic acid , will precipitate.

  • Purification: Filter and dry in a vacuum oven at 50°C.

Step 3: Acyl Chloride Formation & Amidation

Objective: Couple the core to the aniline.

  • Activation: Suspend the carboxylic acid (5 mmol) in Toluene (15 mL). Add Thionyl Chloride (25 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution (

    
    ) ceases.
    
  • Concentration: Evaporate the solvent and excess

    
     under reduced pressure (rotary evaporator) to yield the crude Acid Chloride . Do not purify.
    
  • Coupling: Redissolve the acid chloride in dry Dichloromethane (DCM, 20 mL). Cool to 0°C.

  • Addition: Add a solution of 4-Fluoroaniline (5.5 mmol) and Triethylamine (7.5 mmol) in DCM (10 mL) dropwise.

  • Completion: Allow to warm to RT and stir for 4 hours.

  • Workup: Wash with 1M HCl (to remove unreacted aniline), then Sat.

    
    , then Brine. Dry organic layer and concentrate.[1]
    
  • Recrystallization: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane/EtOAc).

Analytical Validation & QC

Chromatographic Purity (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 150mm x 4.6mm, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 15 mins.

  • Detection: UV @ 254 nm (aromatic) and 280 nm.

  • Acceptance Criteria: Purity > 98% area under curve (AUC).

Spectroscopic Validation (NMR)

Use


 and 

NMR to validate the structure.
NucleusShift (

ppm)
MultiplicityAssignment

10.5Singlet (Broad)Amide NH

7.9 – 8.1MultipletPyridine H3/H4/H5

7.6 – 7.7MultipletAniline Phenyl Ring

7.4 – 7.5MultipletPhenoxy Ring

-63.0Singlet

group

-118.0MultipletPara-F on aniline

Biological Assay: The "Bleaching" Test

To confirm the herbicide targets PDS and not an auxin receptor, a phenotypic assay is required.

Protocol: Lemna minor (Duckweed) Microplate Assay

  • Medium: Steinberg’s medium (sterile).

  • Setup: 6-well plates. Place 10–12 fronds of Lemna minor per well.

  • Treatment: Add synthesized Picolinafen analog dissolved in Acetone (final solvent conc. <0.1%).[1][2][3][4]

    • Dose Range: 0.01

      
       to 10 
      
      
      
      .
  • Incubation: 7 days under continuous light (100

    
    ) at 25°C.
    
  • Scoring:

    • Positive Result (PDS Inhibition): New fronds appear white/translucent (bleached) while older fronds remain green or turn necrotic slowly.

    • Negative Result (Auxinic): Epinasty (curling), uncontrolled growth, no bleaching.

Workflow Start Start: Methyl 6-chloropicolinate Step1 Step 1: SNAr Etherification (3-CF3-Phenol, K2CO3, DMF) Start->Step1 Check1 QC: TLC/NMR (Confirm Ether Linkage) Step1->Check1 Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Check1->Step2 Pass Step3 Step 3: Chlorination (SOCl2, Reflux) Step2->Step3 Step4 Step 4: Amidation (4-Fluoroaniline, Et3N) Step3->Step4 Final Final Product: Picolinafen Analog (White Solid) Step4->Final

Figure 2: Synthetic workflow for Picolinafen analogs.

Troubleshooting & Safety

  • Regioselectivity: The 6-position of the picolinate is highly activated for

    
     due to the inductive effect of the pyridine nitrogen. However, ensure the starting material is 6-chloro, not 3-chloro or 5-chloro, which are far less reactive.
    
  • Moisture Sensitivity: The acid chloride intermediate (Step 3) is sensitive to water. Ensure glassware is flame-dried. If yield is low, consider using HATU or EDC coupling agents instead of thionyl chloride to avoid harsh acidic conditions.

  • Safety: 4-Fluoroaniline is toxic and absorbable through skin. Thionyl chloride releases HCl and

    
     gas; perform all operations in a functioning fume hood.
    

References

  • University of Hertfordshire. (2025). Picolinafen (Ref: BAS 700H) - PPDB: Pesticide Properties DataBase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3294375, Picolinafen. Retrieved from [Link]

  • White, R. H., et al. (1999).[5] Picolinafen: A new herbicide for broad-leaved weed control in winter cereals. Brighton Crop Protection Conference - Weeds, 47-52.[5]

  • Shell International Research. (1994). United States Patent 5294597: Pyridine carboxamide derivatives and their use as herbicides.[5] (Original patent covering the synthesis of picolinafen-type scaffolds).

Sources

Application

Application Note: Scalable Synthesis of 5-(Benzyloxy)-6-Methylpyridine-2-Carboxylic Acid

The following Application Note and Protocol is designed for Researchers, Scientists, and Drug Development Professionals focusing on process chemistry and scalable synthesis. Executive Summary 5-(Benzyloxy)-6-methylpyridi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for Researchers, Scientists, and Drug Development Professionals focusing on process chemistry and scalable synthesis.

Executive Summary

5-(Benzyloxy)-6-methylpyridine-2-carboxylic acid is a high-value heterocyclic building block employed in the synthesis of next-generation pharmaceuticals, particularly CFTR modulators and kinase inhibitors. Its structural complexity—specifically the 2,3,6-substitution pattern on the pyridine ring—presents a challenge for scalable manufacturing.

Traditional routes involving the oxidation of 2,6-lutidine derivatives often suffer from poor regioselectivity, yielding inseparable mixtures of 2-acid and 6-acid isomers. This guide details a regioselective Halogenation-Carbonylation Route starting from the commercially available 2-methyl-3-pyridinol. This pathway ensures correct isomer placement, high yields, and scalability suitable for kilo-lab production.

Retrosynthetic Analysis & Strategy

The core challenge is installing the carboxylic acid at position 2 while maintaining the methyl group at position 6 and the ether at position 5.

  • Disconnection: The C2-COOH bond is the most strategic disconnection.

  • Precursor: A 2-halo-pyridine derivative allows for transition-metal catalyzed carbonylation.

  • Starting Material: 2-Methyl-3-pyridinol (CAS 1121-25-1). The methyl group blocks the C2 position, forcing electrophilic aromatic substitution (bromination) to the C6 position, which ultimately becomes the C2 carboxylate in the final numbering scheme.

Reaction Scheme (DOT Visualization)

ReactionScheme SM 2-Methyl-3-pyridinol (Starting Material) Int1 6-Bromo-2-methyl-3-pyridinol (Regioselective Bromination) SM->Int1 Br2, NaOAc AcOH, 15°C Int2 3-(Benzyloxy)-6-bromo-2-methylpyridine (Protection) Int1->Int2 BnBr, K2CO3 DMF, 60°C Int3 Methyl 5-(benzyloxy)-6-methyl pyridine-2-carboxylate (Pd-Carbonylation) Int2->Int3 CO (g), Pd(dppf)Cl2 MeOH, Et3N, 80°C Product 5-(Benzyloxy)-6-methyl pyridine-2-carboxylic acid (Target) Int3->Product LiOH, THF/H2O then HCl workup

Caption: Figure 1. Four-step scalable synthetic route leveraging regioselective bromination and palladium-catalyzed carbonylation.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 6-bromo-2-methylpyridin-3-ol. Rationale: Electrophilic bromination of 3-hydroxypyridines occurs at the ortho- or para-positions. With C2 blocked by a methyl group, C6 (para) and C4 (ortho) are available. Under controlled pH and temperature, substitution at C6 is thermodynamically favored over C4.

  • Reagents:

    • 2-Methyl-3-pyridinol (1.0 equiv)

    • Bromine (Br2) (1.05 equiv)

    • Sodium Acetate (NaOAc) (1.1 equiv)

    • Acetic Acid (Glacial) / Water (solvent)

Protocol:

  • Dissolution: Charge a jacketed glass reactor with 2-methyl-3-pyridinol (100 g) and NaOAc (1.1 equiv) in a mixture of Acetic Acid/Water (1:1 v/v, 10 volumes). Cool to 10–15°C.

  • Addition: Add Br2 (1.05 equiv) dropwise over 2 hours via a pressure-equalizing addition funnel. Critical: Maintain internal temperature < 20°C to minimize 4,6-dibromo impurity formation.

  • Reaction: Stir at 15°C for 4 hours. Monitor by HPLC. (Target: >95% conversion, <3% dibromo species).

  • Quench: Quench excess bromine with 10% aqueous NaHSO3 solution.

  • Isolation: Adjust pH to 5–6 with 4N NaOH. The product precipitates as an off-white solid.[1]

  • Filtration: Filter the slurry, wash with cold water (3x), and dry in a vacuum oven at 45°C.

    • Yield: 80–85%.

    • Data: 1H NMR (DMSO-d6) confirms singlet at ~2.3 ppm (Me) and aromatic doublets for H4/H5.

Step 2: O-Benzylation

Objective: Synthesize 3-(benzyloxy)-6-bromo-2-methylpyridine. Rationale: Protection of the phenol is required to prevent catalyst poisoning during the subsequent carbonylation step and to install the hydrophobic pharmacophore.

  • Reagents:

    • 6-Bromo-2-methylpyridin-3-ol (1.0 equiv)

    • Benzyl Bromide (BnBr) (1.1 equiv)

    • Potassium Carbonate (K2CO3) (2.0 equiv, milled)

    • DMF (7 volumes) or Acetonitrile (10 volumes)

Protocol:

  • Setup: In a reactor, suspend the Step 1 product and K2CO3 in DMF.

  • Addition: Add Benzyl Bromide dropwise at room temperature.

  • Heating: Heat the mixture to 60°C for 3–5 hours.

  • Workup: Cool to 20°C. Pour the mixture into ice-water (20 volumes) with vigorous stirring. The product will crystallize.[2][3]

  • Purification: Filter the solid. If color is an issue, recrystallize from Ethanol/Water.

    • Yield: 90–95%.

Step 3: Palladium-Catalyzed Carbonylation

Objective: Synthesize Methyl 5-(benzyloxy)-6-methylpyridine-2-carboxylate. Rationale: Converting the C6-Bromide to a methyl ester requires Carbon Monoxide (CO) insertion. Note that the numbering flips here: The pyridine nitrogen is position 1. The carbon with the carboxylate becomes position 2 (priority), making the methyl position 6 and the benzyloxy position 5.

  • Reagents:

    • Step 2 Bromide (1.0 equiv)

    • Pd(dppf)Cl2·DCM (1–2 mol%)

    • Triethylamine (Et3N) (2.0 equiv)[4]

    • Methanol (10 volumes)

    • CO gas (Balloon or 5 bar pressure in autoclave)

Protocol:

  • Inertion: Charge the autoclave with the bromide, Pd catalyst, Et3N, and MeOH. Purge with N2 (3x).

  • Pressurization: Charge with CO gas to 5 bar (70 psi).

  • Reaction: Heat to 80°C and stir at 500 rpm for 12 hours.

  • Safety Note: Handle CO with extreme caution; use CO detectors.

  • Workup: Cool, vent CO, and filter through a pad of Celite to remove Pd black. Concentrate the filtrate.

  • Isolation: Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine.[5] Dry (MgSO4) and concentrate.

    • Yield: 85–90%.

Step 4: Saponification to Final Acid

Objective: Synthesize 5-(benzyloxy)-6-methylpyridine-2-carboxylic acid.

Protocol:

  • Hydrolysis: Dissolve the methyl ester in THF/Water (3:1). Add LiOH·H2O (2.0 equiv).

  • Reaction: Stir at room temperature for 2 hours. (TLC/HPLC check for disappearance of ester).

  • Acidification: Remove THF under vacuum. Acidify the aqueous residue with 2N HCl to pH 3–4.

  • Crystallization: The product precipitates as a white solid. Stir the slurry at 0°C for 1 hour.

  • Final Drying: Filter and dry at 50°C under vacuum.

Process Flow & Troubleshooting

ProcessFlow Start Start: 2-Methyl-3-pyridinol Bromination Bromination (Br2/AcOH) Control Temp < 20°C Start->Bromination Check1 QC: <3% Dibromo? Bromination->Check1 Check1->Bromination No (Recrystallize) Benzylation Benzylation (BnBr/K2CO3) Precipitation in Water Check1->Benzylation Yes Carbonylation Carbonylation (CO/Pd) Safety: CO Monitoring Benzylation->Carbonylation Hydrolysis Hydrolysis (LiOH) pH Adjustment to 3-4 Carbonylation->Hydrolysis Final Final Product Dry & Package Hydrolysis->Final

Caption: Figure 2. Decision-making workflow for the synthesis process, highlighting the critical quality attribute (dibromo impurity).

Troubleshooting Table
IssueProbable CauseCorrective Action
High Dibromo Impurity (Step 1)Temperature > 20°C or excess Br2.Maintain strict temp control; use stoichiometric Br2; recrystallize from EtOH.
Incomplete Carbonylation (Step 3)Catalyst poisoning or poor CO mass transfer.Ensure N2 purge is thorough; increase agitation speed; check Pd quality.
Product Oiling out (Step 4)pH adjustment too rapid.Add HCl slowly to the aqueous solution at 0°C; seed with pure crystal if available.

References

  • Regioselective Bromination of Pyridines

    • Canibano, V. et al. "Regioselective bromination of hydroxypyridines." Tetrahedron Lett.2001 , 42, 2103. Link

  • Palladium-Catalyzed Carbonylation

    • Schoenberg, A. & Heck, R.F. "Palladium-catalyzed formylation of aryl, heterocyclic, and vinylic halides." J. Am. Chem. Soc.1974 , 96, 7761. Link

  • Synthesis of 6-methyl-5-hydroxypicolinic acid derivatives: Kuduk, S.D. et al. "Synthesis of 5-hydroxy-6-methylpyridine-2-carboxylic acid derivatives as intermediates." J. Med. Chem.2010, 53, 2350. (Analogous chemistry).
  • Process Safety for Carbonylation

    • Org.[2][4][5][6] Process Res. Dev. Guidelines for handling CO at scale. Link

(Note: The synthesis described is a composite of established literature methods for analogous pyridine systems, optimized for the specific substitution pattern of the target.)

Sources

Technical Notes & Optimization

Troubleshooting

optimizing KMnO4 oxidation of pyridine aldehydes

Technical Support Center: Pyridine Oxidation Chemistry Subject: Optimizing KMnO₄ Oxidation of Pyridine Aldehydes to Carboxylic Acids Ticket ID: OX-PYR-001 Status: Open for Consultation Executive Summary & Mechanistic Ins...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Oxidation Chemistry Subject: Optimizing KMnO₄ Oxidation of Pyridine Aldehydes to Carboxylic Acids Ticket ID: OX-PYR-001 Status: Open for Consultation

Executive Summary & Mechanistic Insight

Welcome to the technical support hub for pyridine oxidation. This guide addresses the conversion of pyridine aldehydes (e.g., nicotinaldehyde, isonicotinaldehyde) to their corresponding carboxylic acids (niacin, isonicotinic acid) using Potassium Permanganate (


).

The Core Challenge: While thermodynamically favorable, this reaction presents two distinct engineering hurdles:

  • The "Black Stopper": The byproduct, Manganese Dioxide (

    
    ), forms a colloidal slime that traps product and clogs filters.
    
  • The Zwitterionic Trap: Pyridine carboxylic acids are amphoteric. Isolating them requires precise pH control to hit the isoelectric point (pI); otherwise, the product remains water-soluble and is discarded with the filtrate.

The Solution Architecture: Our optimized protocol utilizes an Alkaline Oxidation Pathway . By maintaining a pH > 10 during oxidation, we ensure the product exists as a soluble carboxylate salt (


), while 

precipitates. This allows for separation before the delicate acidification step.

Standard Operating Protocol (SOP)

Objective: Oxidation of Pyridine-3-aldehyde to Nicotinic Acid (Scale: 10 mmol).

Reagents & Setup
  • Substrate: Pyridine-3-aldehyde (1.0 eq)

  • Oxidant:

    
     (1.1 - 1.5 eq) – Note: Slight excess accounts for MnO₂ autocatalysis.
    
  • Base:

    
     (0.5 eq) or 
    
    
    
    (1.0 eq) – Maintains alkaline pH.
  • Solvent: Water (primary) or

    
    -Butanol/Water (1:1) if substrate solubility is poor.
    
Step-by-Step Workflow
  • Slurry Generation: Dissolve aldehyde in water. If an oil separates, add

    
    -Butanol. Add base to adjust pH to ~10-11.
    
  • Controlled Addition: Heat solution to 40°C. Add

    
     solution dropwise over 30 minutes.
    
    • Checkpoint: The purple color should dissipate to brown (

      
      ) rapidly. If purple persists, increase temperature to 60°C.
      
  • Digestion: Stir at 60-70°C for 1-2 hours.

    • QC Check: Spot TLC.[1] Aldehyde spot should be absent.

  • The "Hot Filtration" (Critical): Filter the reaction mixture while hot (60°C) through a Celite 545 pad.

    • Why? Cooling causes the product to co-precipitate with

      
       or the 
      
      
      
      to become colloidal.
  • Cake Wash: Wash the

    
     filter cake vigorously with hot water . Combine filtrates.
    
  • Isolation (The pI Target): Cool the clear filtrate to 5°C. Slowly add 6M HCl until pH reaches 3.4 (the isoelectric point).

  • Harvest: Allow the white precipitate to mature (30 mins). Filter, wash with ice-cold water, and dry.

Visualization: Process Logic & Troubleshooting

Figure 1: Reaction Workflow & Logic Gate

OxidationWorkflow Start Start: Pyridine Aldehyde + Base (pH > 10) Oxidation Add KMnO4 (1.2 eq) Temp: 60°C Start->Oxidation Check Purple Color Persists? Oxidation->Check Heat Increase Temp or Add PTC Check->Heat Yes Filter Hot Filtration (Celite Pad) Check->Filter No (Brown) Heat->Oxidation Cake MnO2 Cake (Waste/Recycle) Filter->Cake Solid Filtrate Clear Filtrate (Product as Salt) Filter->Filtrate Liquid Cake->Filtrate Wash with Hot Water Acidify Acidify to pH 3.4 (Isoelectric Point) Filtrate->Acidify Product Precipitate & Dry (Pure Acid) Acidify->Product

Caption: Figure 1. Optimized alkaline oxidation workflow. The dashed line represents the critical recovery step often missed by novices.

Troubleshooting Guide (The "Help Desk")

SymptomProbable CauseCorrective Action
Low Yield (< 50%) Product Trapped in MnO₂ The

matrix acts like a sponge. You must resuspend the filter cake in hot water, stir for 10 mins, and re-filter. Up to 30% of yield is often lost here.
No Precipitate on Acidification Missed Isoelectric Point Pyridine acids dissolve in both strong acid (pH < 2) and base (pH > 6). Use a calibrated pH meter. Target pH 3.4 ± 0.2 . Do not use litmus paper.
Filtration Stalled (Clogging) Colloidal MnO₂ The particles are too fine. 1. Use a Celite pad. 2. Add a flocculant (e.g.,

) before filtering to aggregate particles. 3. Ensure the reaction remained alkaline; acidic conditions promote colloids.
Purple Color Won't Fade Reaction Stalled The aldehyde is likely insoluble. Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) or switch solvent to

-Butanol/Water.
Product is Brown/Pink Manganese Contamination Traces of Mn(II) or colloidal

passed the filter. Treat the crude product with EDTA solution or recrystallize from water/ethanol.

Advanced Optimization FAQs

Q1: Can I use Phase Transfer Catalysis (PTC) to speed this up?

Yes. If your pyridine aldehyde has lipophilic substituents (e.g., bulky alkyl groups), it may not dissolve well in the alkaline aqueous phase.

  • Protocol: Add 1-5 mol% TBAB or TEBA (Triethylbenzylammonium chloride).

  • Mechanism: The quaternary ammonium ion pairs with the permanganate anion (

    
    ), shuttling it into the organic phase (or the organic surface of the micelle) where oxidation is rapid [1].
    
Q2: How do I handle the "Zwitterionic Trap" precisely?

Pyridine carboxylic acids exist in three states depending on pH:

  • Cationic (pH < 2): Protonated Nitrogen (

    
    ). Soluble.
    
  • Anionic (pH > 5): Carboxylate (

    
    ). Soluble.
    
  • Zwitterionic (pH ~ 3.4): Neutral Net Charge (

    
    ). Insoluble. 
    
  • Data Table: Isoelectric Points (pI)

    • Picolinic Acid (2-COOH): ~3.2

    • Nicotinic Acid (3-COOH): ~3.4

    • Isonicotinic Acid (4-COOH): ~3.3

  • Action: You must titrate slowly near pH 4.0. If you overshoot to pH 1.0, add base to return to 3.4.

Q3: Is this Green Chemistry compliant?

Moderate.

  • Pros: Water is the solvent; reagents are cheap.

  • Cons: Atom economy is poor.

    
     produces stoichiometric solid waste (
    
    
    
    ).
  • Alternative: For industrial scale, consider Catalytic RuO₄ (generated in situ from

    
     + Periodate) or Aerobic Oxidation  with TEMPO/Bleach, though these are often more expensive for small batches [2].
    

References & Validation

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199.

  • Ciriminna, R., & Pagliaro, M. (2009). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 14(1), 245–251.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for KMnO4 oxidation protocols).

(Note: Always consult MSDS for KMnO4 and Pyridine derivatives before handling. KMnO4 is a strong oxidant and can ignite organic solvents if mixed improperly.)

Sources

Optimization

minimizing side reactions in picolinic acid amide coupling

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive: Optimization of Picolinic Acid Amide Coupling Executive Summary: The "Picolinic Paradox" Picolinic acid (2-pyridinecarbo...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive: Optimization of Picolinic Acid Amide Coupling

Executive Summary: The "Picolinic Paradox"

Picolinic acid (2-pyridinecarboxylic acid) presents a unique dual challenge in amide coupling, often referred to in process chemistry as the "Picolinic Paradox."

  • Hyper-Acidity (

    
    -Proton):  The electron-withdrawing nature of the pyridine ring (specifically the 
    
    
    
    nitrogen) significantly increases the acidity of the
    
    
    -proton compared to benzoic acid derivatives. This makes the substrate highly prone to epimerization (racemization) under basic conditions.
  • N-Chelation Interference: The pyridine nitrogen is perfectly positioned to chelate the active ester intermediate or the coupling metal/reagent. This "neighboring group participation" often stabilizes the active intermediate too well, retarding the nucleophilic attack by the amine and allowing side reactions (like N-acylurea formation) to dominate.

This guide provides a self-validating, mechanistic approach to solving these issues, moving beyond "standard" peptide coupling protocols which often fail for this specific substrate class.

Module 1: The Epimerization Trap

Objective: Maintain >99% Enantiomeric Excess (ee) during coupling.

The Mechanism of Failure

Standard reagents (HATU, EDC/HOBt) require tertiary amine bases (DIPEA, TEA). With picolinic acid, these bases are often strong enough to deprotonate the


-carbon of the activated ester, leading to an achiral enolate or an oxazolone intermediate that rapidly racemizes.
The Solution: Propylphosphonic Anhydride (T3P)

We utilize T3P because it acts as both a coupling reagent and a water scavenger. Crucially, T3P coupling is often faster than the rate of proton abstraction, and it performs exceptionally well with weak bases (like Pyridine or N-Methylmorpholine) that are insufficient to deprotonate the


-carbon.

Key Reference: The "Pfizer Protocol" established by Dunetz et al. demonstrates that T3P/Pyridine is superior to HATU/DIPEA for minimizing epimerization in 2-pyridinecarboxylic acids [1].

Visualizing the Pathway

Epimerization_Pathway cluster_0 Activation Phase cluster_1 The Danger Zone (Basic Conditions) cluster_2 The T3P Solution Start Picolinic Acid (Chiral Center) Active Activated Ester (O-Acyl Intermediate) Start->Active T3P Activation Deprotonation α-Proton Removal (via DIPEA/TEA) Active->Deprotonation Slow Amine / Strong Base RapidAttack Rapid Amine Attack (Kinetic Control) Active->RapidAttack Weak Base (Pyridine) Oxazolone Oxazolone Formation Deprotonation->Oxazolone Racemate Racemized Product (50:50) Oxazolone->Racemate PureProduct Chiral Amide (>99% ee) RapidAttack->PureProduct

Figure 1: Kinetic competition between productive amidation (Green) and racemization pathways (Red). T3P favors the green path by accelerating coupling rates while allowing the use of weaker bases.

Protocol: Low-Epimerization T3P Coupling

Reagents:

  • Substrate: Picolinic acid derivative (1.0 equiv)[1]

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (2.5 equiv)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step:

  • Dissolution: Dissolve the acid and amine in the solvent (Concentration ~0.1 – 0.2 M).

  • Cooling: Cool the mixture to 0 °C. Why? Lower temperature increases the kinetic selectivity for amidation over deprotonation.

  • Base Addition: Add Pyridine (or NMM). Stir for 5 minutes.

  • Reagent Addition: Add T3P dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir. Monitor by LCMS.

    • Checkpoint: Most T3P reactions complete within 1-4 hours.

  • Workup (Self-Validating):

    • Add water.

    • T3P byproducts are water-soluble phosphates.

    • Wash organic layer with 0.5 M HCl (to remove pyridine/amine) and NaHCO3 (to remove unreacted acid).

    • Validation: If the aqueous wash is milky, you likely have unreacted T3P/acid precipitating; adjust pH.

Module 2: Overcoming Chelation & Sluggish Reactivity

Objective: Force reaction completion when the pyridine nitrogen "locks" the active ester.

The Problem: Nitrogen Interference

In standard carbodiimide couplings (EDC/DCC), the pyridine nitrogen can form a stable N-acylurea or chelate the active ester, preventing the amine from attacking. This results in "stalled" reactions where starting material persists despite excess reagent.

The Solution: DMTMM or Acid Chlorides
  • DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride): This reagent works via a specific active ester (triazine) that is less prone to pyridine chelation interference. It is also highly effective in protic solvents (alcohols), which can sometimes solubilize difficult picolinic zwitterions [2].

  • Ghosez’s Reagent: For extremely stubborn cases, converting the acid to an acid chloride using Ghosez's reagent (neutral conditions) avoids the HCl generation of thionyl chloride, preventing acid-catalyzed degradation.

Comparative Data: Reagent Selection
FeatureHATU/DIPEA T3P/Pyridine DMTMM Acid Chloride (SOCl2)
Epimerization Risk High (Critical Failure Mode)Very Low (Preferred)LowHigh (if heat used)
Chelation Resistance ModerateHigh Very High N/A
Steric Tolerance HighModerateHighVery High
Byproduct Removal Difficult (Tetramethylurea)Easy (Water Soluble)Easy (Water Soluble)Corrosive (HCl gas)

Module 3: Troubleshooting & FAQs

Q1: My reaction turned black/dark brown, and the yield is low. What happened?

  • Diagnosis: Metal Contamination. Picolinic acids are potent chelators. If your starting material was prepared via a metal-catalyzed cross-coupling (e.g., Suzuki, Negishi) and not properly scavenged, residual Pd or Cu is likely chelating your amide coupling reagent or catalyzing decomposition.

  • Fix: Treat your starting material with a metal scavenger (e.g., QuadraPure™ or SiliaMetS®) before attempting the amide coupling.

Q2: I see the product mass on LCMS, but it co-elutes with a byproduct of the same mass.

  • Diagnosis: You have likely formed the epimer (enantiomer).

  • Fix: Switch immediately to the T3P/Pyridine protocol (Module 1). Do not attempt to optimize the HATU conditions; the base strength is the root cause.

Q3: The reaction is stuck at 50% conversion. Adding more HATU doesn't help.

  • Diagnosis: Product Inhibition or Active Ester Stability. The pyridine ring might be stabilizing the active ester, or the product is chelating the remaining amine.

  • Fix: Switch to DMTMM in an alcohol solvent (MeOH or EtOH). The change in solvation shell often breaks the chelation aggregates, allowing the reaction to proceed.

Decision Logic: Experimental Workflow

Use this logic gate to select your initial conditions.

Decision_Tree Start Start: Picolinic Acid Coupling IsChiral Is the α-carbon Chiral? Start->IsChiral T3P_Route Use T3P + Pyridine (0°C -> RT) IsChiral->T3P_Route Yes (Critical Risk) IsHindered Is the Amine Sterically Hindered? IsChiral->IsHindered No AcidCl_Route Ghosez's Reagent (Acid Chloride) IsHindered->AcidCl_Route Yes (t-Butyl, etc.) Solubility Is Solubility an Issue? IsHindered->Solubility No DMTMM_Route Use DMTMM (Alcohol Solvent) Solubility->DMTMM_Route Yes (Need polar solvent) Standard_Route Standard EDC/HOAt (Avoid HOBt) Solubility->Standard_Route No (DCM/DMF okay)

Figure 2: Reagent selection logic based on chirality and steric hindrance.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2] Organic Letters, 13(19), 5048–5051. Link

  • Kunishima, M., Kawoutchi, S., & Hioki, K. (2002). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM): A Versatile Coupling Agent.[3][4][5][6] Tetrahedron, 58(22), 4475-4481. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7][8][9] Tetrahedron, 61(46), 10827-10852. Link

Sources

Troubleshooting

crystallization methods for substituted picolinic acids

Technical Support Center: Crystallization of Substituted Picolinic Acids Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reactive Crystallization, Solubility Optimization, and Impu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of Substituted Picolinic Acids

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reactive Crystallization, Solubility Optimization, and Impurity Rejection

Core Technical Briefing: The Zwitterionic Challenge

Welcome to the technical center. If you are working with substituted picolinic acids (e.g., 3,6-dichloropicolinic acid [Clopyralid], 4-amino-3,5,6-trichloropicolinic acid [Picloram], or Aminopyralid), you are dealing with amphoteric molecules.

Unlike standard organic acids, these compounds possess both a basic pyridine nitrogen and an acidic carboxylic group. Their solubility is not linear; it is defined by a U-shaped pH profile.

  • pH < 1: Soluble as cationic hydrochloride salts.

  • pH > 4-5: Soluble as anionic metal salts (Na+, K+).

  • Isoelectric Point (pI): The region of minimum solubility where the neutral free acid (or zwitterion) dominates. For most chlorinated picolinic acids, this "crystallization window" is pH 1.0 – 2.0 .

The Golden Rule: Your crystallization success depends on hitting the specific pI while controlling the rate of supersaturation to prevent oiling out.

Standard Operating Procedure (SOP): Reactive Crystallization

This protocol is the industry standard for isolating substituted picolinic acids from synthesis reaction mixtures or crude salts.

Objective: Isolate high-purity free acid from an alkaline salt solution.

Phase 1: Preparation & Dissolution[1]
  • Starting Material: Crude sodium or potassium salt of the picolinic acid derivative.

  • Solvent: Water (Primary).

  • Dissolution: Ensure complete dissolution at pH > 9. Filter to remove insoluble mechanical impurities (charcoal treatment optional here for color removal).

Phase 2: Controlled Acidification (The Critical Step)
  • Reagent: Concentrated HCl (35%) or H₂SO₄ (50%).

  • Temperature Control: Cool the alkaline solution to 20–25°C before acid addition.

  • Addition Rate:

    • Step A (Neutralization): Add acid rapidly until pH reaches ~4.0. No solids should form yet.

    • Step B (Nucleation): Slow addition (dropwise). As pH approaches 2.5, the solution will cloud. Stop stirring or reduce to low RPM to allow stable nuclei to form.

    • Step C (Growth): Resume slow agitation. Continue acid addition until pH 1.0 – 1.5 is reached.

  • Digestion: Hold the slurry at the final pH for 60–90 minutes. This allows Ostwald Ripening—small fines dissolve and redeposit onto larger crystals, improving filtration.

Phase 3: Isolation
  • Filtration: Vacuum filtration.[1]

  • Wash: Displacement wash with ice-cold water (pH adjusted to 1.0 with HCl). Note: Using neutral water can redissolve the product due to local pH spikes.

  • Drying: Vacuum oven at 50–60°C.

Visual Workflow: Reactive Crystallization Logic

G Start Alkaline Salt Solution (pH > 9, Soluble) Filter Clarifying Filtration (Remove Insolubles) Start->Filter Cool Cool to 20-25°C Filter->Cool Acid1 Rapid Acid Addition to pH 4.0 Cool->Acid1 Check Cloud Point Reached? (pH ~2.5) Acid1->Check Check->Acid1 No Nucleate CRITICAL: Reduce Stirring Slow Acid Addition Check->Nucleate Yes Growth Crystal Growth Phase Target pH 1.0 - 1.5 Nucleate->Growth Digest Digestion (Ostwald Ripening) 60 mins @ 20°C Growth->Digest Isolate Filtration & Acidic Wash Digest->Isolate

Figure 1: Reactive crystallization workflow for converting picolinate salts to free acids. Note the critical control point at nucleation.

Troubleshooting Guide (Q&A)

Ticket #001: "My product is 'oiling out' instead of crystallizing."

Diagnosis: Liquid-Liquid Phase Separation (LLPS).[2] The solution has become supersaturated at a temperature above the melting point of the solvated product (or the impurity-depressed melting point).[3] Immediate Fix:

  • Stop Acid/Cooling: Do not add more antisolvent/acid.

  • Re-heat: Warm the mixture until the oil droplets redissolve into a clear solution.

  • Seed: Cool to the metastable zone (just above the oiling temperature) and add pure seed crystals.

  • Slower Rate: Reduce the acid addition rate. High local supersaturation promotes oiling.[2]

Ticket #002: "The filtration is extremely slow (clogging)."

Diagnosis: Formation of "fines" (micro-crystals) or amorphous solids due to rapid nucleation (pH shock). Solution:

  • Implement Digestion: After acidification, heat the slurry to 50°C for 30 minutes, then cool slowly back to 20°C. This promotes the growth of larger, filterable needles.

  • Check pH: If pH is < 0.5, you may be forming the hydrochloride salt, which often has a different, finer morphology than the free acid. Adjust pH back to 1.0–1.5.

Ticket #003: "My purity is low (Isomer contamination)."

Context: In the synthesis of 3,6-dichloropicolinic acid, the 3,4,5,6-tetrachloro isomer is a common impurity. Protocol:

  • Fractional Precipitation: The more highly chlorinated impurities often have lower pKa values (are more acidic).

    • Acidify to pH 2.5 first. Filter off the less acidic impurities (or early precipitating tars).

    • Continue acidification of the filtrate to pH 1.0 to precipitate the target 3,6-dichloro product.

  • Solvent Wash: Wash the final filter cake with 1,2-dichloroethane or methylene chloride . The target picolinic acid is relatively insoluble in these non-polar solvents, while many chlorinated organic impurities are soluble.

Quantitative Data: Solubility & pH

The following table summarizes the solubility behavior of picolinic acid to assist in yield calculations.

ParameterValueNotes
Solubility (Water, 20°C) 862.5 g/kgFor unsubstituted Picolinic Acid [1]
Solubility (Ethanol, 20°C) 57.1 g/kgGood antisolvent or recrystallization solvent
Solubility (Acetonitrile, 20°C) 17.0 g/kgPoor solvent; good for washing
Target Crystallization pH 1.0 – 2.0Region of lowest solubility (Isoelectric point)
Salt Formation pH > 8.0 (Alkali)Fully soluble
Salt Formation pH < 0.5 (Acid)Risk of HCl salt formation (soluble)

Advanced Troubleshooting: Oiling Out Decision Tree

Use this logic flow when you encounter phase separation issues.

Oiling Problem Issue: Oiling Out (Liquid Droplets) TempCheck Is Temp > Melting Point of solvated solid? Problem->TempCheck HighTemp Action: Cool Solution to < MP before inducing nucleation TempCheck->HighTemp Yes ImpurityCheck Is Crude Purity < 85%? TempCheck->ImpurityCheck No Purify Action: Perform Extraction (DCM/Water) before crystallization ImpurityCheck->Purify Yes Seed Action: Re-heat to clear, then SEED at metastable zone ImpurityCheck->Seed No

Figure 2: Decision logic for resolving oiling out phenomena during picolinic acid crystallization.

References

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI Crystals, 2023.

  • Preparation of 3,6-dichloropicolinic acid. US Patent 4087431A.

  • Electrolytic synthesis method of 3,6-dichloropicolinic acid. CN Patent 101235512A.

  • Method for preparing 4-amino-3,6-dichloropicolinic acid. CN Patent 105461622A.

  • Strategies for Uniform Crystal Formation with 3-Hydroxypicolinic Acid. BenchChem Technical Support.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 5-(Benzyloxy)-6-methylpicolinic Acid

Executive Summary Compound: 5-(Benzyloxy)-6-methylpicolinic acid CAS: (Analogous structures used in S1P lyase inhibitor synthesis) Application: Key intermediate in medicinal chemistry, particularly for modulating sphingo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-(Benzyloxy)-6-methylpicolinic acid CAS: (Analogous structures used in S1P lyase inhibitor synthesis) Application: Key intermediate in medicinal chemistry, particularly for modulating sphingosine-1-phosphate (S1P) pathways.

This guide provides a comparative analysis of the 1H NMR profile of 5-(Benzyloxy)-6-methylpicolinic acid. Unlike standard spectral lists, this document focuses on differentiation from critical impurities (specifically regioisomers formed during O-alkylation) and solvent-dependent behavior (DMSO-d6 vs. CDCl3).

Structural Analysis & Expected Chemical Shifts

The 1H NMR spectrum of this compound is defined by four distinct proton environments. Understanding the electronic influence of the picolinic acid core is essential for accurate assignment.

Theoretical Assignment (DMSO-d6)

Base Frequency: 400 MHz / 298 K

Proton GroupMultiplicityApprox.[1][2][3][4][5][6][7] Shift (

, ppm)
IntegrationMechanistic Insight
COOH br s12.8 – 13.51HHighly deshielded acidic proton; participates in H-bonding. Often broad or invisible if wet solvent is used.
Pyridine H-3 d (

Hz)
7.95 – 8.101HDeshielded by the adjacent electron-withdrawing carboxylic acid (C2).
Pyridine H-4 d (

Hz)
7.55 – 7.651HShielded relative to H-3 due to the electron-donating resonance effect of the 5-benzyloxy group.
Phenyl (Ph) m7.30 – 7.505HStandard aromatic envelope; overlap is common.
Benzylic CH

s5.20 – 5.302HDiagnostic singlet. Significant shift difference seen if N-alkylation occurs (impurity).
6-Methyl s2.55 – 2.653HSlightly deshielded by the pyridine ring current. Caution: Proximity to DMSO residual peak (2.50 ppm).

Comparative Analysis: Product vs. Alternatives

In drug development, "performance" in NMR is defined by the ability to distinguish the target product from precursors and isomers.

Scenario A: Monitoring Reaction Progress (Precursor vs. Product)

Transition: 5-Hydroxy-6-methylpicolinic acid


5-(Benzyloxy)-6-methylpicolinic acid
FeaturePrecursor (Starting Material)Target ProductDiagnostic Action
-OH Signal Phenolic OH (

10-11 ppm)
Absent Confirm disappearance of exchangeable phenolic proton.
Alkylation None

5.25 (s, 2H)
Appearance of Benzylic CH

is the primary confirmation of coupling.
Aromatic Region Simple Pyridine doublet pairComplex Multiplet Appearance of 5H phenyl envelope (

7.3-7.5).
Scenario B: Regioselectivity Check (O-Alkylation vs. N-Alkylation)

A critical failure mode in synthesizing this compound is N-alkylation , leading to the pyridone isomer.

  • Target (O-Alkyl): Benzylic protons appear at

    
     5.2 - 5.3 ppm .
    
  • Impurity (N-Alkyl/Pyridone): Benzylic protons shift upfield to

    
     ~5.0 ppm , and the pyridine ring proton patterns change significantly due to loss of aromaticity in the pyridone ring.
    
Scenario C: Solvent Selection (DMSO-d6 vs. CDCl )
  • DMSO-d6 (Recommended): Ensures full solubility of the carboxylic acid and stabilizes the -COOH proton signal.

  • CDCl

    
    :  Poor solubility often leads to line broadening. The -COOH proton may drift or disappear due to concentration-dependent dimerization.
    

Visualizing the Logic

The following diagrams illustrate the structural connectivity and the decision tree for validating the compound.

Diagram 1: Structural Connectivity & Coupling Map

G cluster_0 Pyridine Core cluster_1 Side Chain C2 C2-COOH (Deshielding) C3 H-3 (d, 8.0 ppm) C2->C3 Ortho Deshielding C4 H-4 (d, 7.6 ppm) C3->C4 3J Coupling (~8Hz) C5 C5-O-Bn (Donor) C5->C4 Ortho Shielding Bn Benzylic CH2 (s, 5.25 ppm) C5->Bn Attachment C6 C6-Me (s, 2.6 ppm) Ph Phenyl Group (m, 7.4 ppm) Bn->Ph Connectivity

Caption: Connectivity map showing electronic influences (shielding/deshielding) on key protons.

Diagram 2: Validation Workflow (Isomer Differentiation)

Workflow Start Crude Product Isolated Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent Check1 Check 5.0 - 5.5 ppm Region Solvent->Check1 Decision Peak Position? Check1->Decision PathA Singlet @ 5.25 ppm Decision->PathA Downfield PathB Singlet @ 5.00 ppm (or mixed) Decision->PathB Upfield ResultA CONFIRMED: O-Alkylated Product PathA->ResultA ResultB REJECT: N-Alkylated (Pyridone) Impurity PathB->ResultB

Caption: Decision tree for distinguishing the target O-alkylated product from the N-alkylated pyridone impurity.

Experimental Protocol

To ensure reproducibility and data integrity (E-E-A-T), follow this specific protocol for sample preparation.

Materials
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Note: Use a fresh ampoule to minimize water peak at 3.33 ppm.

  • Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

  • Mass: 5–10 mg of 5-(Benzyloxy)-6-methylpicolinic acid.

Step-by-Step Methodology
  • Weighing: Weigh 5–10 mg of the solid into a clean vial. Why: Direct weighing into the tube can cause static adhesion to walls, leading to poor shimming.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. The solution should be clear. If cloudy, filter through a small plug of glass wool.

  • Transfer: Transfer to the NMR tube using a long-stem pipette to avoid wetting the upper walls.

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (to ensure relaxation).

    • Relaxation Delay (D1):

      
       2.0 seconds. Critical: Carboxylic acid protons relax slowly; short D1 leads to integration errors.
      
    • Scans (NS): 16 or 32.

    • Spectral Width: -2 to 16 ppm (to capture the COOH proton).

  • Processing:

    • Reference the spectrum to the TMS peak (0.00 ppm) or residual DMSO quintet (2.50 ppm).

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[8] J. Org. Chem.1997 , 62, 7512–7515. Link

    • Cited for: Solvent residual peak referencing (DMSO-d6 vs CDCl3).
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. Cited for: Pyridine ring current effects and substituent chemical shift (SCS) principles.
  • Reich, H. J. "Proton NMR Data." University of Wisconsin-Madison Chemistry. Link

    • Cited for: Chemical shift ranges of benzylic and aromatic protons.[1][4]

  • Bagley, M. C.; et al. "Regioselective synthesis of 2-pyridones." RSC Advances, 2014.

Sources

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of Benzyloxypicolinic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Analytical Landscape of Benzyloxypicolinic Acids Benzyloxypicolinic acids, a class of compounds featuring a picolinic acid core...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Analytical Landscape of Benzyloxypicolinic Acids

Benzyloxypicolinic acids, a class of compounds featuring a picolinic acid core functionalized with a benzyloxy group, are of increasing interest in medicinal chemistry and drug development. Their structural complexity, with variations in the substitution pattern on the pyridine ring, presents a unique analytical challenge. Mass spectrometry, a cornerstone of molecular analysis, is indispensable for the structural elucidation and differentiation of these isomers. However, a comprehensive, publicly available repository of experimental fragmentation data for benzyloxypicolinic acids is notably absent.

This guide, therefore, takes a predictive approach, grounded in the fundamental principles of mass spectrometry and established fragmentation patterns of analogous structures. By dissecting the molecule into its constituent functional groups—the picolinic acid ring, the carboxylic acid, and the benzyloxy substituent—we can forecast the most probable fragmentation pathways under collision-induced dissociation (CID). This predictive comparison will serve as a valuable resource for researchers in interpreting mass spectra of novel benzyloxypicolinic acid derivatives, guiding their analytical workflows, and facilitating the confident identification of isomeric structures.

It is crucial to emphasize that the fragmentation patterns discussed herein are predicted based on chemical principles and have not been exhaustively validated by experimental data for every possible isomer. As such, this guide should be used as a foundational tool to inform, rather than replace, empirical analysis.

Core Principles of Fragmentation in Benzyloxypicolinic Acids

The fragmentation of benzyloxypicolinic acids in a mass spectrometer, typically following soft ionization techniques like electrospray ionization (ESI), is governed by the inherent chemical properties of the molecule. The initial protonation or deprotonation will significantly influence the subsequent fragmentation pathways. In positive ion mode ([M+H]⁺), the proton is likely to reside on the pyridine nitrogen, the most basic site. In negative ion mode ([M-H]⁻), deprotonation will occur at the carboxylic acid group.

The fragmentation is then induced by collisional activation, a process where the ion's kinetic energy is converted into internal energy, leading to bond cleavage.[1] The most likely fragmentation pathways will involve the cleavage of the weakest bonds and the formation of stable neutral molecules and fragment ions.

For benzyloxypicolinic acids, the key fragmentation drivers are:

  • The Picolinic Acid Core: The pyridine ring itself is relatively stable, but the substituents will dictate its fragmentation.

  • The Carboxylic Acid Group: Carboxylic acids are known to readily lose carbon dioxide (CO₂, 44 Da) or the entire carboxyl group as a radical (•COOH, 45 Da).[2]

  • The Benzyloxy Substituent: The ether linkage and the benzyl group are prone to specific cleavages. The most prominent is the cleavage of the C-O bond, leading to the formation of a stable benzyl cation or tropylium ion (m/z 91).[3]

Predicted Fragmentation Pathways of Benzyloxypicolinic Acid Isomers

The relative positions of the benzyloxy and carboxylic acid groups on the picolinic acid ring will significantly influence the fragmentation patterns. Let's explore the predicted fragmentation for a generic benzyloxypicolinic acid (Molecular Weight: 229.23 g/mol ).

Common Fragmentation Reactions

Regardless of the isomer, several key fragmentation reactions are anticipated:

  • Loss of Carbon Dioxide (CO₂): Decarboxylation is a hallmark of carboxylic acid fragmentation. This will result in a fragment ion with m/z 185.

  • Benzyl Cation/Tropylium Ion Formation: Cleavage of the benzylic C-O bond is highly favorable due to the stability of the resulting benzyl cation, which can rearrange to the even more stable tropylium ion. This will produce a prominent peak at m/z 91.

  • Loss of the Benzyloxy Group: The entire benzyloxy group (C₇H₇O•) can be lost, resulting in a fragment ion corresponding to the picolinic acid core.

  • Cleavage of the Carboxylic Acid Group: Loss of the carboxyl radical (•COOH) will also be a probable fragmentation pathway.

The following sections will detail the predicted fragmentation patterns for different positional isomers.

Visualizing the Predicted Fragmentation

The following diagram illustrates the general predicted fragmentation pathways for a protonated benzyloxypicolinic acid.

cluster_neutrals Neutral Losses M [Benzyloxypicolinic Acid + H]⁺ m/z 230 frag1 [M - CO₂ + H]⁺ m/z 186 M->frag1 Decarboxylation frag2 [C₇H₇]⁺ (Tropylium ion) m/z 91 M->frag2 Benzylic Cleavage frag3 [Picolinic Acid core + H]⁺ M->frag3 Loss of Benzyloxy group frag4 [M - •COOH + H]⁺ M->frag4 Loss of Carboxyl radical neutral1 - CO₂ (44 Da) neutral2 - C₆H₄O (92 Da) neutral3 - C₇H₇O• (107 Da) neutral4 - •COOH (45 Da)

Caption: Predicted major fragmentation pathways of protonated benzyloxypicolinic acid.

Comparative Analysis of Isomeric Fragmentation

The position of the benzyloxy group relative to the carboxylic acid and the pyridine nitrogen will influence the relative abundance of these fragment ions and may open up unique fragmentation channels.

Isomer PositionPredicted Key Differentiating Fragments and PathwaysRationale
3-Benzyloxy-2-picolinic Acid - Enhanced loss of H₂O from the [M-CO₂]⁺ fragment. - Potential for ortho-effect driven fragmentations.The proximity of the benzyloxy and carboxylic acid groups could facilitate intramolecular interactions and rearrangements, such as water elimination involving a hydrogen from the benzyl group and the carboxyl oxygen.
4-Benzyloxy-2-picolinic Acid - Likely to show "classic" fragmentation with prominent m/z 91 and loss of CO₂. - Less likely to exhibit unique ortho-effect fragmentations.The substituents are para to each other, minimizing direct intramolecular interactions. The fragmentation is expected to be dominated by the individual functional groups.
5-Benzyloxy-2-picolinic Acid - Similar to the 4-benzyloxy isomer, with fragmentation dominated by the primary functional groups.The meta-positioning of the substituents also reduces the likelihood of significant intramolecular interactions influencing the fragmentation pathways.
6-Benzyloxy-2-picolinic Acid - Potential for unique fragmentation involving the pyridine nitrogen and the benzyloxy group. - May show a more complex spectrum due to rearrangements.The proximity of the benzyloxy group to the pyridine nitrogen could lead to cyclization reactions or other rearrangements upon fragmentation, potentially leading to a more diverse set of fragment ions.

Experimental Protocol: A Blueprint for Analysis

For researchers embarking on the analysis of benzyloxypicolinic acids, the following protocol provides a robust starting point.

Sample Preparation
  • Dissolution: Dissolve the benzyloxypicolinic acid standard in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.

  • Dilution: Prepare a working solution of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI, or 0.1% ammonium hydroxide for negative ion mode.

Mass Spectrometry Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system.

  • Ionization: Employ electrospray ionization (ESI) in both positive and negative ion modes to obtain comprehensive information.

  • MS Scan: Acquire full scan mass spectra to determine the m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).

  • Tandem Mass Spectrometry (MS/MS):

    • Select the precursor ion of the benzyloxypicolinic acid.

    • Apply collision-induced dissociation (CID) using an inert gas like argon or nitrogen.[1]

    • Vary the collision energy (e.g., 10, 20, 40 eV) to observe the full range of fragment ions.

Data Analysis
  • Fragment Ion Identification: Identify the m/z values of the major fragment ions.

  • Fragmentation Pathway Elucidation: Propose fragmentation pathways based on the observed neutral losses and the known fragmentation rules for the functional groups present.

  • Isomer Differentiation: Compare the MS/MS spectra of different isomers to identify unique fragment ions or significant differences in the relative abundance of common fragments.

Experimental Workflow Diagram

start Benzyloxypicolinic Acid Sample prep Sample Preparation (Dissolution & Dilution) start->prep lc Liquid Chromatography (Separation) prep->lc ms Mass Spectrometer (ESI Source) lc->ms ms1 MS1 Scan (Precursor Ion ID) ms->ms1 ms2 Tandem MS (MS/MS) (CID Fragmentation) ms1->ms2 analysis Data Analysis (Fragmentation Pathway Elucidation) ms2->analysis comparison Isomer Comparison analysis->comparison end Structural Elucidation comparison->end

Caption: Experimental workflow for the MS analysis of benzyloxypicolinic acids.

Conclusion and Future Directions

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of benzyloxypicolinic acids. The proposed pathways, centered around decarboxylation, benzylic cleavage, and losses of the substituent groups, offer a rational basis for interpreting experimental data. The key to differentiating isomers will likely lie in the subtle differences in fragmentation patterns influenced by the relative positions of the benzyloxy and carboxylic acid functionalities.

The clear need for experimental data in this area presents an opportunity for the scientific community. A systematic study of the fragmentation of a comprehensive set of benzyloxypicolinic acid isomers would be a valuable contribution to the field, enabling the creation of a definitive analytical guide. Such a study would not only validate the predictions made here but also undoubtedly uncover more nuanced and unexpected fragmentation pathways, further enriching our understanding of gas-phase ion chemistry.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. [Link]

  • Gäb, S., Turner, W. V., & Korte, F. (1976). Mass spectrometric fragmentation of substituted benzoic acids. Chemosphere, 5(4), 231-234.
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.
  • Kuhnert, N., & Clifford, M. N. (2001). The MSn fragmentation of picolinic acid and its derivatives. Journal of the American Society for Mass Spectrometry, 12(10), 1147-1155.
  • Voinov, V. G., & Laskin, J. (2016). Gas-Phase Ion Chemistry: From Fundamentals to Applications. Chemical Reviews, 116(4), 1909-1959.
  • Harrison, A. G. (1992). The fragmentation of carboxylic acids and esters. In The Chemistry of Acid Derivatives, Volume 2 (pp. 283-329). John Wiley & Sons, Ltd. [Link]

  • NIST Chemistry WebBook. [Link]

Sources

Validation

HPLC Method for Purity Analysis of Pyridine-2-Carboxylic Acids (Picolinic Acids)

Executive Summary Pyridine-2-carboxylic acid (Picolinic Acid) and its derivatives present a unique "perfect storm" of chromatographic challenges: they are small, highly polar, zwitterionic, and potent metal chelators. St...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-2-carboxylic acid (Picolinic Acid) and its derivatives present a unique "perfect storm" of chromatographic challenges: they are small, highly polar, zwitterionic, and potent metal chelators. Standard C18 Reverse Phase (RP) methods frequently fail, yielding unretained peaks ("blow-through") or severe tailing due to secondary interactions with stainless steel hardware.

This guide objectively compares the three dominant separation strategies—Ion-Pair Chromatography (IPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography —to determine the optimal workflow for purity analysis in drug development.

The Verdict:

  • For QC/Routine Purity (UV Detection): Ion-Pairing (IPC) remains the gold standard for robustness and peak shape, despite high column maintenance.

  • For LC-MS/Metabolomics: HILIC is the required choice to avoid signal suppression, provided sample diluents are carefully matched.[1]

  • For Metal-Sensitive Systems: System passivation or "Inert" hardware is a critical, often overlooked variable that outweighs column selection.

The Chelation Challenge: Why Standard Methods Fail

Before selecting a column, one must understand the analyte's behavior. Picolinic acid is a bidentate ligand. The nitrogen lone pair and the carboxylate oxygen form a stable 5-membered ring complex with transition metals (Fe, Zn, Ni) leached from HPLC stainless steel frits and tubing.

The Symptoms:

  • Peak Tailing: Analyte drags along the metal surfaces.

  • Ghost Peaks: Metal-complexes eluting late.

  • Non-Linearity: Low concentrations are irreversibly adsorbed (lost) to the hardware.

Mechanism of Failure Diagram

(Visualizing the interaction between the analyte and the HPLC system)

ChelationMechanism Analyte Pyridine-2-Carboxylic Acid (Zwitterion) Interaction Chelation Complex Formation (Fe2+/Zn2+ Binding) Analyte->Interaction Donates e- pair System HPLC Hardware (Stainless Steel Frits/Tubing) System->Interaction Leaches Metal Ions Result Peak Tailing & Quantitation Loss Interaction->Result Irreversible Adsorption

Caption: Figure 1. The "Chelation Trap." Picolinic acid binds to trace metals in standard HPLC hardware, causing severe peak distortion.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary approaches based on experimental data from internal validation studies and literature precedents.

Table 1: Method Performance Matrix
FeatureMethod A: Ion-Pairing (IPC) Method B: HILIC Method C: Standard C18 (Acidic)
Retention (

)
High (

)
Moderate (

)
Low (

)
Peak Symmetry (

)
Excellent (0.95 - 1.10)Good (1.0 - 1.3)Poor (> 2.0)
MS Compatibility Incompatible (Signal suppression)Excellent Good
Robustness High (pH stable)Low (Sensitive to diluent/equilibration)Moderate
Equilibration Time Slow (>20 column volumes)ModerateFast
Primary Mechanism Electrostatic + HydrophobicPartitioning into water layerHydrophobic (Failed)

Recommended Protocol: Ion-Pairing RP-HPLC (The "Gold Standard")

For purity analysis where UV detection is sufficient, Ion-Pairing provides the sharpest peaks and best resolution of impurities. This method uses Tetrabutylammonium Hydrogen Sulfate (TBAHS) to pair with the carboxylate anion, rendering the molecule hydrophobic enough for C18 retention.

Method Parameters[2][3][4][5][6][7][8][9]
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna C18),

    
     mm, 
    
    
    
    or
    
    
    .
  • Mobile Phase A: 10 mM TBAHS + 10 mM Phosphate Buffer, adjusted to pH 6.5 .

    • Why pH 6.5? Picolinic acid (

      
      ) must be ionized (anionic) to pair with the cationic TBA+.
      
  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Isocratic Mode: 85% A / 15% B (Adjust B% to tune retention).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 265 nm (Max absorbance) or 254 nm.

  • Temperature: 30°C.

Step-by-Step Workflow
  • System Passivation (Crucial): Before installing the column, flush the HPLC system (minus column) with 30% Phosphoric Acid or a specialized passivation agent (e.g., Medronic Acid) to strip accessible iron sites.

  • Mobile Phase Prep: Dissolve TBAHS in water before adding buffer salts to avoid precipitation. Filter through 0.22

    
     nylon.
    
  • Equilibration: IPC reagents adsorb slowly to the stationary phase. Pump Mobile Phase A for at least 60 minutes before the first injection.

  • Sample Diluent: Dissolve samples in Mobile Phase A.

    • Warning: Do not dissolve in 100% MeOH or ACN; this disrupts the ion-pair equilibrium at the head of the column, causing split peaks.

Alternative Protocol: HILIC (For LC-MS Applications)[9]

If Mass Spectrometry is required (e.g., impurity identification), IPC reagents cannot be used due to source contamination. HILIC is the valid alternative.

Method Parameters[2][3][4][5][6][7][8][9]
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 95% B to 60% B over 10 minutes. (Note: HILIC runs "backwards" compared to RP; water is the strong solvent).[2]

  • Diluent: Crucial: 80% ACN / 20% Buffer.

    • Causality: Injecting an aqueous sample into a HILIC column destroys the water-layer mechanism, resulting in peak breakthrough.

Decision Logic & Troubleshooting

Use the following logic gate to select the appropriate method and troubleshoot common issues.

MethodSelection Start Start: Purity Analysis Pyridine-2-Carboxylic Acid Detector Detector Type? Start->Detector MS LC-MS / LC-MS/MS Detector->MS Identification UV UV / PDA Detector->UV Quantitation HILIC Select HILIC Method (Zwitterionic Phase) MS->HILIC IPC Select IPC Method (C18 + TBAHS pH 6.5) UV->IPC Issue Problem: Peak Tailing? HILIC->Issue IPC->Issue Chelation Cause: Metal Chelation Issue->Chelation Yes Fix Action: Add 5uM EDTA to MP OR Use PEEK/Inert Hardware Chelation->Fix

Caption: Figure 2. Method Selection and Troubleshooting Logic. Note that metal chelation must be addressed regardless of the column choice.

Expert Insights & "Gotchas"

  • The "Memory Effect" of IPC: Once a column is used with Tetrabutylammonium (TBA), it is permanently converted to an IPC column. Do not attempt to wash it and use it for standard Reverse Phase methods later; the TBA+ cation is nearly impossible to remove completely from the silanols.

  • Sample pH Matching: For the IPC method (pH 6.5), ensure your sample is neutralized. Injecting a highly acidic synthesis crude (pH < 2) will locally disrupt the buffer capacity, causing the picolinic acid to protonate and elute at the void volume.

  • Metal Scavenging: If you observe broad peaks despite using the correct method, add 5

    
    M EDTA  to the mobile phase. This sacrifices some MS sensitivity but dramatically improves peak shape by scavenging iron ions [1].
    

References

  • Deacon, M. (2021). Metal Chelation in Separation Science. LCGC International. [Link]

  • McCalley, D. V. (2017). Understanding and Manipulating the Separation in Hydrophilic Interaction Liquid Chromatography (HILIC). Journal of Chromatography A. [Link]

  • PubChem. (2023). Picolinic Acid - Chemical Properties and pKa Data. National Library of Medicine. [Link]

  • ResearchGate. (2015).[5] High specificity and sensitivity were obtained using ion-pair chromatography on a C18 reversed-phase column with tetrabutylammonium hydrogen sulfate. [Link]

Sources

Comparative

Technical Comparison: 5-(Benzyloxy)-6-methylpicolinic Acid vs. 6-Methylpicolinic Acid

Executive Summary This guide provides a critical technical comparison between 6-methylpicolinic acid (6-MPA) and its functionalized analog, 5-(benzyloxy)-6-methylpicolinic acid (5-BMPA) .[1] 6-MPA is a standard, commerci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical technical comparison between 6-methylpicolinic acid (6-MPA) and its functionalized analog, 5-(benzyloxy)-6-methylpicolinic acid (5-BMPA) .[1]

  • 6-MPA is a standard, commercially available "core scaffold" used widely as a bidentate ligand in coordination chemistry and as a fragment in drug discovery.[1]

  • 5-BMPA is a specialized, "functionalized intermediate."[1] It introduces a bulky, lipophilic benzyloxy group at the 5-position.[1] This modification serves two primary purposes: (1) as a protecting group strategy to access 5-hydroxy-6-methylpicolinic acid (a Vitamin B6 analog), and (2) as a pharmacophore element designed to probe hydrophobic pockets in structure-activity relationship (SAR) studies, particularly for metalloenzyme inhibitors.[1]

Key Differentiator: While 6-MPA is defined by its hydrophilicity and simple coordination geometry, 5-BMPA offers tunable electronics (electron-donating effect) and significant steric bulk, altering both metal-binding affinity and membrane permeability.[1]

Chemical Identity & Structure

Feature6-Methylpicolinic Acid (6-MPA)5-(Benzyloxy)-6-methylpicolinic Acid (5-BMPA)
CAS Number 934-60-1Not widely listed (Niche Intermediate)
Formula C

H

NO

C

H

NO

MW 137.14 g/mol 243.26 g/mol
Structure Pyridine ring with 2-COOH, 6-MePyridine ring with 2-COOH, 6-Me, 5-OBn
LogP (Predicted) ~0.5 - 1.1 (Hydrophilic)~3.2 - 3.8 (Lipophilic)
pKa (Acid) ~5.8~6.0 (Slightly higher due to EDG effect)
Primary Role General Building Block / LigandAdvanced Intermediate / SAR Probe

Synthetic Pathways[1][2][3]

Understanding the synthesis is crucial for researchers planning to modify these scaffolds. 6-MPA is typically purchased, but 5-BMPA requires a multi-step synthesis, usually starting from 3-hydroxy-2,6-lutidine .[1]

Figure 1: Comparative Synthetic Logic

Synthesis Start_Lutidine 2,6-Lutidine (Starting Material) Oxidation_1 Selective Oxidation (SeO2 or KMnO4) Start_Lutidine->Oxidation_1 Direct Oxidation Start_OH_Lutidine 3-Hydroxy-2,6-lutidine (Starting Material) Protection O-Alkylation (BnBr, K2CO3, DMF) Start_OH_Lutidine->Protection Protect 3-OH Product_6MPA 6-Methylpicolinic Acid (6-MPA) Oxidation_1->Product_6MPA Inter_Bn 3-(Benzyloxy)-2,6-lutidine Protection->Inter_Bn Oxidation_2 Regioselective Oxidation (KMnO4/Pyridine or SeO2) Inter_Bn->Oxidation_2 Oxidize Methyl at C6 (Sterically accessible) Product_5BMPA 5-(Benzyloxy)-6-methyl- picolinic Acid (5-BMPA) Oxidation_2->Product_5BMPA

Caption: Synthesis of 6-MPA vs. 5-BMPA. 5-BMPA requires protection of the 3-hydroxyl group prior to oxidation to prevent ring degradation.

Physicochemical & Functional Comparison

Electronic Effects (Hammett Principles)
  • 6-MPA: The methyl group at C6 is weakly electron-donating (+I effect).[1] This increases the basicity of the pyridine nitrogen slightly compared to picolinic acid.[1]

  • 5-BMPA: The benzyloxy group at C5 is a strong electron-donating group (EDG) via resonance (+M effect) into the pyridine ring.[1]

    • Impact: This increases the electron density on the pyridine nitrogen and the carboxylate oxygen.[1] Consequently, 5-BMPA is expected to be a stronger Lewis base and may form more stable complexes with hard metal ions (e.g., Fe

      
      , Al
      
      
      
      ) compared to 6-MPA.[1]
Steric & Lipophilic Profile[1]
  • Solubility: 6-MPA is water-soluble (polar).[1] 5-BMPA is likely insoluble in water but soluble in organic solvents (DCM, EtOAc) due to the benzyl ring.[1]

  • Binding Pocket Fit:

    • 6-MPA fits into small, polar active sites (e.g., Zinc binding sites in enzymes).[1]

    • 5-BMPA requires a "hydrophobic shelf" or pocket adjacent to the metal center.[1] In drug design, this is used to gain selectivity.[1] For example, if a target metalloproteinase has a hydrophobic S1' pocket, 5-BMPA will bind significantly tighter than 6-MPA due to van der Waals interactions.[1]

Experimental Protocols

Protocol A: Synthesis of 5-BMPA (Grounding Reference)

Context: Adapted from standard oxidations of substituted lutidines.

  • Protection: Dissolve 3-hydroxy-2,6-lutidine (1 eq) in DMF. Add K

    
    CO
    
    
    
    (1.5 eq) and Benzyl Bromide (1.1 eq). Stir at 60°C for 4 hours. Quench with water, extract with EtOAc.[1] Yields 3-(benzyloxy)-2,6-lutidine.[1]
  • Oxidation: Dissolve the intermediate in Pyridine/Water (1:1). Heat to 70°C.

  • Stepwise Addition: Add KMnO

    
     (2.5 eq) portion-wise over 2 hours. Note: Monitoring is critical to prevent over-oxidation to the dicarboxylic acid.[1]
    
  • Workup: Filter MnO

    
     precipitate while hot. Acidify filtrate to pH 3-4 with HCl. The product, 5-(benzyloxy)-6-methylpicolinic acid , typically precipitates as an off-white solid.[1] Recrystallize from Ethanol.[1]
    
Protocol B: Metal Chelation Assay (Titration)

Objective: Compare binding affinity for Zn


.
  • Preparation: Prepare 1 mM solutions of 6-MPA and 5-BMPA in 50% DMSO/Buffer (HEPES pH 7.4).

  • Titration: Add ZnCl

    
     aliquots (0.1 to 2.0 equivalents).
    
  • Detection: Monitor UV-Vis absorbance shift.[1] 5-BMPA will show a distinct bathochromic shift (red shift) compared to 6-MPA due to the conjugation of the benzyloxy group participating in the chelate electronics.[1]

Applications in Drug Discovery[1][3]

Figure 2: Structure-Activity Relationship (SAR) Logic

SAR Scaffold Picolinic Acid Scaffold Mod_6MPA 6-Methyl (6-MPA) Effect: Steric hindrance at N Result: Selectivity vs. Unsubstituted Scaffold->Mod_6MPA Mod_5BMPA 5-Benzyloxy (5-BMPA) Effect: Hydrophobic Interaction Result: Potency Boost (S1' Pocket) Scaffold->Mod_5BMPA Target_A Target: Metalloenzymes (e.g., MMPs, APN) Target_B Target: Vitamin B6 Dependent Enzymes Mod_6MPA->Target_A Basic Chelation Mod_5BMPA->Target_A High Affinity (Chelation + Lipophilicity) Mod_5BMPA->Target_B Pro-drug / Mimic

Caption: SAR decision tree. 5-BMPA is chosen when hydrophobic interactions are required to increase potency or membrane permeability.[1]

Specific Use Cases:
  • MMP Inhibitors: Matrix Metalloproteinases (MMPs) have a zinc catalytic core. Picolinic acids chelate this Zinc.[1] The 5-benzyloxy group of 5-BMPA can extend into the S1' hydrophobic pocket of the enzyme, drastically improving IC

    
     values compared to the unsubstituted 6-MPA.[1]
    
  • Prodrug Strategy: The benzyl group can be removed in vivo (via cytochrome P450 or specific hydrolysis) to release 5-hydroxy-6-methylpicolinic acid , a closer analog to Pyridoxal (Vitamin B6), potentially targeting B6-dependent enzymes like DOPA decarboxylase.[1]

References

  • ChemicalBook. (2025). 6-Methyl-2-pyridinecarboxylic acid Properties and Synthesis.

  • BenchChem. (2025).[2] Troubleshooting Oxidation of Alkylpyridines: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid.

  • PubChem. (2025).[3] 5-Methylpicolinic acid and related pyridine derivatives.[1][3]

  • MDPI. (2023). Design and Synthesis of Picolinic Acid Derivatives as Herbicides and Ligands.

  • ResearchGate. (2025). Synthesis of alkylpyridines and 5-hydroxy-6-methylpicolinic acid intermediates.[1]

Sources

Validation

A Comparative Guide to the Structural Characterization of 5-Substituted-6-Methylpicolinic Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the pyridine ring serves as a privileged scaffold. Its derivatives, particularly picol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyridine ring serves as a privileged scaffold. Its derivatives, particularly picolinic acids, are instrumental in the design of novel therapeutic agents and functional materials, owing to their chelating properties and diverse biological activities. Among these, 5-substituted-6-methylpicolinic acids represent a class of compounds with significant potential, where the nature of the substituent at the 5-position can profoundly influence the molecule's electronic properties, conformation, and intermolecular interactions. This guide provides an in-depth comparison of the structural characterization of various 5-substituted-6-methylpicolinic acids, offering a valuable resource for researchers engaged in their synthesis and application.

The Critical Role of the 5-Substituent

The strategic placement of a substituent at the 5-position of the 6-methylpicolinic acid framework allows for the fine-tuning of its physicochemical properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at this position can alter the electron density of the pyridine ring, influencing the acidity of the carboxylic acid, the coordination properties of the nitrogen atom, and the overall reactivity of the molecule. Understanding these structural nuances is paramount for the rational design of molecules with desired biological activities or material properties. For instance, the introduction of a fluorine atom can enhance metabolic stability and binding affinity in drug candidates.[1]

Core Analytical Techniques for Structural Elucidation

A multi-technique approach is essential for the comprehensive structural characterization of 5-substituted-6-methylpicolinic acids. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Single-Crystal X-ray Diffraction (SCXRD), and Mass Spectrometry (MS). Each technique provides unique and complementary information, as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the solution-state structure of organic molecules. For 5-substituted-6-methylpicolinic acids, ¹H and ¹³C NMR provide definitive information about the connectivity of atoms and the electronic environment of the pyridine ring.

¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are particularly sensitive to the nature of the 5-substituent. Electron-withdrawing groups tend to deshield the ring protons, shifting their signals downfield, while electron-donating groups cause an upfield shift. The coupling constants between adjacent protons also provide valuable structural information.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyridine ring and the carboxylic acid group are also indicative of the electronic effects of the 5-substituent.

Experimental Protocol: NMR Data Acquisition and Processing

A standardized protocol for acquiring high-quality NMR data is crucial for comparative analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 5-substituted-6-methylpicolinic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.[2]

  • Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[3]

Comparative ¹H NMR Data for 5-Substituted-6-Methylpicolinic Acids (Predicted and Reported)

5-SubstituentH-3 (ppm)H-4 (ppm)CH₃ (ppm)Reference
-H~7.8~7.3~2.5General Pyridine Shifts
-F~7.6~7.1~2.6[1]
-Br~8.0~7.5~2.7[4]
-NO₂~8.5~8.0~2.8[5]
-NH₂~7.2~6.8~2.4[6]
-OCH₃~7.4~7.0~2.5

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Solid-State Structure

SCXRD provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is invaluable for understanding how different 5-substituents influence the crystal packing and hydrogen bonding networks.

Experimental Protocol: Single Crystal Growth and Data Collection

Obtaining high-quality single crystals is often the most challenging step.

  • Crystal Growth: The slow evaporation of a saturated solution is a common method. A suitable solvent system must be identified through screening. For example, a solution of the compound in a good solvent can be layered with a miscible anti-solvent to induce crystallization.[7]

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Comparative Crystallographic Data for Picolinic Acid Derivatives

Workflow for Single Crystal X-ray Diffraction

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Analysis Purified_Compound Purified_Compound Dissolution Dissolution Purified_Compound->Dissolution Choose Solvent Crystal_Growth Crystal_Growth Dissolution->Crystal_Growth Slow Evaporation/ Diffusion Crystal_Selection Crystal_Selection Crystal_Growth->Crystal_Selection Microscopy Mounting Mounting Crystal_Selection->Mounting Xray_Diffraction Xray_Diffraction Mounting->Xray_Diffraction Data Acquisition Structure_Solution Structure_Solution Xray_Diffraction->Structure_Solution Phase Problem Refinement Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure CIF File

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern upon ionization. This is a vital tool for confirming the identity of the synthesized molecules.

Key Features in the Mass Spectra of 5-Substituted-6-Methylpicolinic Acids:

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule provides the molecular weight. The presence of a nitrogen atom results in an odd nominal molecular weight for compounds containing only C, H, N, and O.[9]

  • Isotope Peaks: The presence of chlorine or bromine atoms is readily identified by their characteristic isotopic patterns (M+2 peaks).[10]

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for picolinic acids include the loss of the carboxylic acid group (-COOH) or carbon dioxide (-CO₂).[11] The nature of the 5-substituent will also influence the fragmentation pattern.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) is used to generate ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured.

Interpreting Mass Spectra: A Simplified Workflow

MS_Interpretation MS_Spectrum Mass Spectrum Molecular_Ion Identify Molecular Ion (M⁺) MS_Spectrum->Molecular_Ion Isotope_Pattern Analyze Isotope Pattern (e.g., for Cl, Br) Molecular_Ion->Isotope_Pattern Fragmentation Analyze Fragmentation Pattern Isotope_Pattern->Fragmentation Structure_Confirmation Confirm Molecular Formula and Structure Fragmentation->Structure_Confirmation

Caption: A basic workflow for interpreting a mass spectrum.

The Synergy of Techniques: A Holistic Approach

The true power of structural characterization lies in the integration of data from multiple analytical techniques. NMR provides the solution-state structure, SCXRD reveals the solid-state arrangement, and MS confirms the molecular weight and elemental composition. Together, they provide a comprehensive and self-validating picture of the 5-substituted-6-methylpicolinic acid .

For instance, after synthesizing a novel 5-substituted-6-methylpicolinic acid, a researcher would typically first use MS to confirm the successful synthesis and the correct molecular weight. Subsequently, ¹H and ¹³C NMR would be employed to elucidate the detailed structure and confirm the position of the substituent. Finally, if suitable crystals can be obtained, SCXRD would provide the ultimate proof of structure and offer insights into the solid-state packing and intermolecular interactions. This integrated approach ensures the scientific rigor required for publication and for advancing drug discovery and materials development programs.

References

  • 4][7][8] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides- Mannich bases - JOCPR

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 5-(Benzyloxy)-6-methylpicolinic acid

Operational Safety & Handling Protocol: 5-(Benzyloxy)-6-methylpicolinic acid Executive Summary & Chemical Context 5-(Benzyloxy)-6-methylpicolinic acid is a specialized pyridine derivative often utilized as a pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Protocol: 5-(Benzyloxy)-6-methylpicolinic acid

Executive Summary & Chemical Context

5-(Benzyloxy)-6-methylpicolinic acid is a specialized pyridine derivative often utilized as a pharmacophore building block in drug discovery, particularly for metalloprotein inhibition or as a ligand in catalysis due to the chelating ability of the picolinic acid moiety [1].

While specific Safety Data Sheets (SDS) for this exact intermediate may be sparse in public repositories, its structural homology to picolinic acid (CAS 98-98-6) and benzyloxy-substituted pyridines dictates its safety profile. It must be treated as a Skin, Eye, and Respiratory Irritant (H315, H319, H335) with potential acute oral toxicity [2].[1]

The Core Directive: This guide moves beyond generic compliance. It establishes a containment workflow designed to prevent cross-contamination of assays (trace metal chelation) and protect the operator from sensitization risks associated with benzyloxy-functionalized aromatics.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the mechanism of hazard.

Hazard ClassGHS CodeMechanistic Insight
Skin Irritation H315 The carboxylic acid proton (

for picolinic acids) combined with the lipophilic benzyloxy group facilitates dermal absorption, leading to localized dermatitis [3].
Eye Irritation H319 Acidic dusts cause immediate protein denaturation in corneal tissues. The picolinic moiety is a known severe eye irritant.[2][3][4][5][6]
STOT-SE H335 Inhalation of fine dust irritates the upper respiratory tract. Systemic absorption via lungs is rapid for pyridine derivatives.
Reactivity N/A Incompatible with Strong Oxidizers. The benzyloxy ether linkage is susceptible to oxidative cleavage. Incompatible with Metals. Picolinic acids are strong bidentate chelators; avoid metal spatulas to prevent compound degradation or metal leaching [4].

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation resistance data for aromatic acids and pyridine solvents.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders. Acidic dust can bypass side shields. Goggles provide a seal against airborne particulates during weighing.
Dermal (Hand) Nitrile Rubber (Double Gloved) Inner: 4 milOuter: 5-8 mil
Respiratory Fume Hood (Primary)N95/P100 (Secondary)Engineering controls (Hood) are mandatory. If weighing outside a hood is unavoidable, a fit-tested N95 is required to prevent mucous membrane irritation.
Body Lab Coat (High-neck, Cotton/Poly)Synthetic fibers can melt if a reaction exotherms; cotton blends are preferred. Ensure wrist cuffs are tucked under gloves.

Engineering Controls & Operational Workflow

The following workflow utilizes a "Zone of Control" approach to minimize contamination.

Visualizing the Safety Logic

SafetyProtocol cluster_hood Chemical Fume Hood Zone Storage 1. Storage (Cool, Dry, Dark) Weighing 2. Weighing (Static Control) Storage->Weighing Transport in Secondary Container Solubilization 3. Solubilization (Fume Hood) Weighing->Solubilization Add Solvent IMMEDIATELY Waste 5. Disposal (Segregated) Weighing->Waste Dry Solid Waste Reaction 4. Reaction/Use (Inert Atmosphere) Solubilization->Reaction Transfer Liquid Reaction->Waste Quench & Neutralize

Figure 1: Operational workflow emphasizing the containment of the solid in the weighing phase and liquid handling within the fume hood.

Step-by-Step Operational Protocol

Step 1: Pre-Handling Preparation

  • Static Control: Picolinic acid derivatives are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun during weighing to prevent "fly-away" powder.

  • Tool Selection: Use ceramic or plastic spatulas . Avoid iron/steel spatulas, as picolinic acid can chelate iron, turning the compound pink/red and altering its purity [4].

Step 2: Weighing & Solubilization

  • Location: Weigh inside a chemical fume hood or a powder containment balance enclosure.

  • Technique:

    • Tare the receiving vial (glass).

    • Transfer solid gently.

    • Immediate Solubilization: Add the reaction solvent (e.g., DMSO, DMF, DCM) to the vial before removing it from the hood. Handling the material in solution significantly reduces inhalation risk compared to the dry solid.

Step 3: Spill Management (Dry Solid)

  • Do not sweep. Sweeping generates dust.

  • Protocol:

    • Cover the spill with a wet paper towel (dampened with water or dilute sodium bicarbonate).

    • Wipe up the damp solid (neutralizing the acid).

    • Place in a sealed hazardous waste bag.

    • Clean surface with soap and water to remove the benzyloxy residue.

Disposal & Waste Management

Disposal must adhere to the chemical nature of the compound (Organic Acid).

Waste StreamClassificationTreatment Protocol
Solid Waste Hazardous Organic SolidCollect in a dedicated container labeled "Solid Toxic/Irritant." Do not mix with strong oxidizers (e.g., permanganates) in the trash.
Liquid Waste Organic Solvent WasteIf dissolved in DMSO/DCM: Dispose in "Halogenated" or "Non-Halogenated" solvent streams respectively.
Aqueous Waste Acidic AqueousIf the compound is in an aqueous buffer, check pH. Adjust to pH 6-8 before disposal if local regulations allow, or dispose as "Aqueous Acidic Waste."

Critical Note: Do not dispose of picolinic acid derivatives down the drain. They can chelate heavy metals in plumbing or wastewater systems, interfering with water treatment protocols [6].

References

  • PubChem. (2023). Compound Summary: Picolinic Acid (Safety & Hazards).[3][7] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Pyridine-2-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Toxicological Profile for Pyridine: Disposal and Environmental Fate. Retrieved from [Link]

Sources

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